Chemical properties of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Executive Summary The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemi...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Chemical Properties and Synthetic Utility of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds, including several marketed drugs.[1][2][3] This guide provides an in-depth technical examination of a key derivative, Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate. This molecule serves as a highly versatile building block, primarily due to its strategically placed functional groups: a reactive bromine atom at the C-3 position and a modifiable methyl ester at the C-2 position. We will explore its synthesis, detailed physicochemical and spectroscopic properties, and its extensive reactivity, with a particular focus on palladium-catalyzed cross-coupling reactions. For researchers, scientists, and drug development professionals, this document serves as a practical manual, elucidating the causality behind experimental choices and providing field-proven protocols to leverage this compound's full synthetic potential in the discovery of novel therapeutics.
The Imidazo[1,2-a]pyridine Scaffold: A Privileged Core in Drug Discovery
The imidazo[1,2-a]pyridine is a fused bicyclic 5,6-heterocycle that has consistently proven to be a fruitful scaffold for the development of new drugs.[1] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal framework for interacting with biological targets. This has led to the development of successful drugs such as:
Zolpidem & Alpidem: Anxiolytic and hypnotic agents.[1][2]
Miroprofen: A non-steroidal anti-inflammatory drug (NSAID).[2]
Olprinone: A phosphodiesterase 3 inhibitor used for acute heart failure.[2]
The value of this scaffold lies in its synthetic tractability. Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a prime example of a derivative designed for maximum synthetic utility. The bromine atom at the C-3 position is a versatile handle for introducing molecular diversity, while the ester at C-2 offers another site for modification or can influence the electronic properties of the ring system.
Synthesis and Characterization
A robust and reproducible synthesis is paramount for the utility of any building block. The characterization of the final product must be unambiguous to ensure the reliability of subsequent reactions.
Synthetic Pathway: The Foundational Cyclization
The most classical and reliable method for synthesizing the imidazo[1,2-a]pyridine core is the condensation reaction between a 2-aminopyridine and an α-halocarbonyl compound.[4][5] For the title compound, this involves a two-step, one-pot reaction that is both efficient and scalable.
An In-Depth Technical Guide to the Crystal Structure Analysis of Bromo-Substituted Imidazo[1,2-a]pyridines: A Case Study
For Researchers, Scientists, and Drug Development Professionals Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise three-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount for understanding structure-activity relationships (SAR) and driving rational drug design. This guide provides a comprehensive, in-depth technical overview of the process of determining and analyzing the crystal structure of bromo-substituted imidazo[1,2-a]pyridines. While the specific crystal structure for Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is not publicly available, this guide will utilize the crystallographic data of a closely related analogue, 6-Bromoimidazo[1,2-a]pyridin-8-amine , to illustrate the complete workflow from synthesis to detailed structural elucidation.[2] This practical, field-proven approach will equip researchers with the necessary insights to undertake similar structural analyses.
Introduction: The Significance of Structural Elucidation
Imidazo[1,2-a]pyridine derivatives exhibit a wide spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3][4] The introduction of a bromine atom onto this heterocyclic core can significantly modulate its physicochemical properties, such as lipophilicity and metabolic stability, and can introduce specific intermolecular interactions, like halogen bonding, which can influence crystal packing and receptor binding.[5]
A definitive understanding of the molecular geometry, conformational preferences, and intermolecular interactions within the crystalline state is crucial. Single-crystal X-ray diffraction is the gold standard for obtaining this information, providing an unambiguous map of atomic positions.[6] This guide will detail the critical steps and underlying principles of this powerful analytical technique.
Synthesis and Crystallization: From Molecule to Measurable Crystal
Synthetic Strategy: Building the Imidazo[1,2-a]pyridine Core
The synthesis of bromo-substituted imidazo[1,2-a]pyridines typically involves a two-stage process: the formation of the core heterocyclic system followed by regioselective bromination. A common and efficient method for constructing the imidazo[1,2-a]pyridine scaffold is the condensation reaction between a 2-aminopyridine derivative and an α-halocarbonyl compound.[3][7]
For the target molecule, Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, a plausible synthetic route is outlined below. This protocol is based on established methodologies for this class of compounds.[8]
Experimental Protocol: Synthesis of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Step 1: Synthesis of Methyl imidazo[1,2-a]pyridine-2-carboxylate.
To a solution of 2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol, add methyl 2-chloro-3-oxobutanoate (1.1 eq).
The reaction mixture is heated to reflux and monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Step 2: Bromination.
The purified Methyl imidazo[1,2-a]pyridine-2-carboxylate (1.0 eq) is dissolved in a solvent like chloroform or acetic acid.
N-Bromosuccinimide (NBS) (1.05 eq) is added portion-wise to the solution at room temperature.
The reaction is stirred until TLC analysis indicates complete consumption of the starting material.
The reaction mixture is then washed with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product.
The Art of Crystallization: Growing High-Quality Single Crystals
Obtaining single crystals of sufficient size and quality is often the most challenging step in a crystal structure analysis. The choice of solvent and crystallization technique is critical and often determined empirically.
Experimental Protocol: Single Crystal Growth
Purification: The crude product from the synthesis is purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) to achieve high purity, which is essential for successful crystallization.[9]
Slow Evaporation:
A saturated solution of the purified compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents) at a slightly elevated temperature.
The solution is filtered to remove any particulate matter and then left undisturbed in a loosely covered vial at room temperature.
Slow evaporation of the solvent over several days to weeks can yield high-quality single crystals.[10]
Vapor Diffusion:
A concentrated solution of the compound is placed in a small, open vial.
This vial is then placed inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble.
Slow diffusion of the anti-solvent vapor into the solution of the compound reduces its solubility, leading to the gradual formation of crystals.
X-ray Diffraction Data Collection and Processing
Once a suitable single crystal is obtained, it is subjected to X-ray diffraction analysis to determine its three-dimensional structure.
Figure 1: Workflow for Crystal Structure Analysis.
Experimental Protocol: Data Collection and Processing
Crystal Mounting: A single crystal of suitable size and quality is selected under a microscope and mounted on a goniometer head.
Data Collection: The crystal is placed in a stream of cold nitrogen (typically around 100 K) to minimize thermal vibrations of the atoms. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
Data Processing: The raw diffraction data, consisting of a series of images, are processed to integrate the intensities of the individual reflections. This step also involves applying corrections for factors such as Lorentz and polarization effects, and absorption. The data is then reduced to a set of unique reflections with their corresponding intensities and standard uncertainties.
Structure Solution, Refinement, and Validation
The processed diffraction data is used to solve and refine the crystal structure, ultimately yielding a detailed three-dimensional model of the molecule.
Figure 2: Iterative Process of Structure Solution and Refinement.
Methodology: Structure Solution and Refinement
Structure Solution: An initial model of the crystal structure is obtained from the diffraction data. For small molecules, direct methods are commonly employed to determine the phases of the structure factors, which then allows for the calculation of an initial electron density map.
Structure Refinement: The initial model is refined using a least-squares minimization procedure. This iterative process adjusts the atomic coordinates, and anisotropic displacement parameters (ADPs) to improve the agreement between the observed and calculated structure factors. The quality of the refinement is monitored by the R-factor, which should converge to a low value. Software such as SHELXL, often used within a graphical interface like Olex2, is standard for this process.[11][12][13][14][15]
Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model, although they can sometimes be located from the difference Fourier map.
Structure Validation: The final refined structure is validated using tools like PLATON and the IUCr's CheckCIF server. This process checks for inconsistencies in the crystallographic data and the refined model, ensuring the quality and accuracy of the structure.
Crystal Structure Analysis: A Case Study of 6-Bromoimidazo[1,2-a]pyridin-8-amine
As the crystal structure of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is not publicly available, we will now analyze the published crystal structure of a close analogue, 6-Bromoimidazo[1,2-a]pyridin-8-amine , to illustrate the key aspects of structural analysis.[2]
Parameter
Value
Chemical Formula
C₇H₆BrN₃
Formula Weight
212.06
Crystal System
Monoclinic
Space Group
P2₁/c
a (Å)
15.1378 (5)
b (Å)
21.2006 (8)
c (Å)
6.9744 (3)
β (°)
92.6106 (7)
Volume (ų)
2235.97 (15)
Z
12
Temperature (K)
100
Table 1: Crystallographic Data for 6-Bromoimidazo[1,2-a]pyridin-8-amine.[2]
Note: The reported structure has three independent molecules in the asymmetric unit (Z' = 3).
Molecular Geometry
The imidazo[1,2-a]pyridine ring system in 6-Bromoimidazo[1,2-a]pyridin-8-amine is essentially planar, which is characteristic of this fused aromatic system. The bond lengths and angles within the heterocyclic core are consistent with those observed in other imidazo[1,2-a]pyridine derivatives. The C-Br bond length is a key parameter and falls within the expected range for a bromine atom attached to an aromatic ring.
Supramolecular Assembly and Intermolecular Interactions
The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. In the case of 6-Bromoimidazo[1,2-a]pyridin-8-amine, the primary interactions are N-H···N hydrogen bonds.[2] The amine group acts as a hydrogen bond donor, while the nitrogen atoms of the pyridine and/or imidazole rings of neighboring molecules act as acceptors. These hydrogen bonds link the molecules into a robust supramolecular architecture.
For bromo-substituted compounds, other weak interactions such as C-H···Br, Br···Br, and π-π stacking interactions can also play a significant role in the crystal packing.[16]
Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions in a crystal.[17][18][19][20][21] The Hirshfeld surface is mapped with properties like dnorm, which highlights regions of close intermolecular contacts. The 2D fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the different types of intermolecular contacts.[22] For a bromo-substituted compound, the fingerprint plot would typically show significant contributions from H···H, C···H, and Br···H contacts, providing a detailed picture of the packing environment.[17]
Conclusion and Future Directions
This guide has provided a comprehensive overview of the methodologies involved in the crystal structure analysis of bromo-substituted imidazo[1,2-a]pyridines, using 6-Bromoimidazo[1,2-a]pyridin-8-amine as an illustrative example. The process, from rational synthesis and meticulous crystallization to sophisticated data analysis, provides invaluable insights into the molecular and supramolecular properties of these medicinally important compounds.
The detailed structural information obtained from such analyses is critical for the advancement of drug discovery programs. It enables a deeper understanding of SAR, facilitates the design of new analogues with improved properties, and provides a basis for computational modeling studies. As synthetic and analytical techniques continue to evolve, the routine application of single-crystal X-ray diffraction will remain an indispensable tool for researchers in the chemical and pharmaceutical sciences.
References
The crystal structures and Hirshfeld surface analysis of three new bromo-substituted 3-methyl-1-(phenylsulfonyl)-1H-indole derivatives. PMC. Available at: [Link]
Single crystal structure refinement software. Deutsche Gesellschaft für Kristallographie. (2015-08-17). Available at: [Link]
Structure Refinement. OlexSys. Available at: [Link]
Olex2.refine. Structural Dynamics. (2025-04-10). Available at: [Link]
Crystal structure and Hirshfeld surface analysis of 1-[6-bromo-2-(3-bromophenyl)-1,2,3,4-tetrahydroquinolin-4-yl]pyrrolidin-2-one. PMC. Available at: [Link]
Crystal structure and Hirshfeld surface studies of 4-bromo-2-chlorophenyl (2E)-3-[4-(pentyloxy)phenyl]prop-2-enoate. PMC. Available at: [Link]
6-Bromoimidazo[1,2-a]pyridin-8-amine. PMC. Available at: [Link]
Crystal structure and Hirshfeld surface analysis of 4-bromo-6-phenyl-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. PMC. Available at: [Link]
Structure Solution and Refinement with Olex2: A guide for Chem 432 Students. IMSERC. (2021-12-31). Available at: [Link]
Crystal structure and Hirshfeld surface analysis of 4-bromo-6-(4-chlorophenyl)-6,7-dihydro-5H-furo[2,3-f]isoindol-5-one. IUCr Journals. Available at: [Link]
(a) The X-ray crystal structure of imidazo[1,2-a]pyridine 5d (CCDC... ResearchGate. Available at: [Link]
Synthesis, biological evaluation and X-ray crystallographic studies of imidazo[1,2-a]pyridine-based Mycobacterium tuberculosis glutamine synthetase inhibitors. ResearchGate. (2025-08-06). Available at: [Link]
The crystal packing of (I) with π–π intermolecular interactions shown as dashed lines. For clarity, H atoms have been omitted. ResearchGate. Available at: [Link]
Constructing 3-bromoimidazo[1,2-a]pyridines directly from α-haloketones... ResearchGate. Available at: [Link]
Synthesis of Imidazo [1, 2-a] Pyridine Derivatives Using Copper Silicate as an Efficient and Reusable Catalyst. Letters in Applied NanoBioScience. (2021-01-20). Available at: [Link]
Method for synthesizing 6-bromoimidazo [1,2-a] pyridine. Google Patents.
Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Indian Academy of Sciences. (2018-05-07). Available at: [Link]
Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines. ACS Omega. (2021-12-14). Available at: [Link]
Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal. Available at: [Link]
Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. MDPI. (2019-09-13). Available at: [Link]
Intermolecular π-π interactions. ResearchGate. Available at: [Link]
Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Scientific Research Publishing. (2022-08-11). Available at: [Link]
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. (2026-01-06). Available at: [Link]
Fingerprinting intermolecular interactions in molecular crystals. RSC Publishing. Available at: [Link]
Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study. PubMed. (2025-11-28). Available at: [Link]
Experiment 3 Crystallization 21. Bellevue College. Available at: [Link]
Strategic Guide: Starting Materials for Imidazo[1,2-a]pyridine Synthesis
Executive Summary The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore, serving as the core architecture for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anticancer kinase i...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a privileged pharmacophore, serving as the core architecture for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anticancer kinase inhibitors.[1]
For the medicinal chemist, the selection of starting materials is not merely about availability; it is a strategic decision that dictates the substitution pattern, regioselectivity, and scalability of the synthesis. This guide deconstructs the three primary synthetic pathways—Condensation, Multicomponent (GBB), and Oxidative Coupling —focusing on the critical quality attributes (CQAs) of the reagents required for each.
Part 1: The Foundation – 2-Aminopyridines
Regardless of the synthetic route, the 2-aminopyridine moiety acts as the essential 1,3-binucleophile. Its dual reactivity—nucleophilic attack via the ring nitrogen (
) and the exocyclic amine ()—is the mechanistic key to cyclization.
Electronic Considerations & Reactivity
The reactivity of 2-aminopyridine is governed by substituents on the pyridine ring.
Electron-Donating Groups (EDGs): (e.g., -Me, -OMe) at C3/C5 increase electron density at the ring nitrogen (
), accelerating the initial alkylation step in condensation reactions.
Electron-Withdrawing Groups (EWGs): (e.g., -NO2, -CF3, -Cl) deactivate the ring nitrogen. Strong EWGs may require higher reaction temperatures or Lewis acid catalysis to facilitate cyclization.
Quality Control & Purification
Commercial 2-aminopyridines often degrade into dark, tarry mixtures due to oxidation.
Self-Validating Check: Pure 2-aminopyridines should be white or pale yellow crystals. A dark brown/black color indicates significant oxidation.
Purification Protocol: Recrystallization from Ethanol/Hexane (1:3) or sublimation for high-purity applications (e.g., fluorescence studies).
Part 2: The Electrophilic Partners (Route Selection)
Pathway A: The Classical Condensation (Chichibabin-Type)
Target: General 2-substituted or 2,3-disubstituted scaffolds.
Reagents:
Aldehydes: Aromatic aldehydes react efficiently. Aliphatic aldehydes (e.g., formaldehyde, acetaldehyde) can lead to side reactions; use their paraformaldehyde or acetal equivalents if necessary.
Isocyanides: The "wildcard" component.
tert*-Butyl isocyanide: Good reactivity, but the t-butyl group is often a non-cleavable dummy group.
Cyclohexyl isocyanide: Standard for combinatorial libraries.
Safety Note: Isocyanides are potent odorants and toxic. All weighing must occur in a well-ventilated fume hood.
Physical and Chemical Properties of Halogenated Imidazo[1,2-a]pyridines
Technical Guide for Medicinal Chemistry & Materials Science Executive Summary The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs such as...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Guide for Medicinal Chemistry & Materials Science
Executive Summary
The imidazo[1,2-a]pyridine scaffold represents a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs such as zolpidem (hypnotic), alpidem (anxiolytic), and emerging anti-tubercular agents like Q203 .[1] Halogenated derivatives of this bicyclic heterocycle are not merely intermediates; they are critical checkpoints for modulating lipophilicity, metabolic stability, and electronic tuning. This guide provides a deep dive into the physicochemical behavior and synthetic utility of these compounds, moving beyond basic textbook definitions to application-focused science.[1]
Structural Architecture & Electronic Properties
To understand the reactivity of halogenated imidazo[1,2-a]pyridines, one must first master the numbering and electronic distribution of the parent scaffold.
1.1 The Scaffolding & Numbering
The system is a fused 6,5-bicyclic heterocycle. The bridgehead nitrogen (N4) is sp² hybridized and contributes its lone pair to the π-system, ensuring aromaticity (10 π-electrons). Consequently, N4 is non-basic. The pyridine-like nitrogen (N1) retains its lone pair in the sp² orbital, orthogonal to the π-system, acting as the primary basic center.
C-3 Position: The highest electron density (HOMO) resides here, making it the primary site for Electrophilic Aromatic Substitution (EAS) .
C-6 & C-8 Positions: These positions on the pyridine ring track with standard pyridine chemistry but are influenced by the electron-donating imidazole ring.
1.2 Impact of Halogenation
Introducing a halogen (F, Cl, Br, I) dramatically alters the electronic landscape:
Inductive Effect (-I): All halogens withdraw electron density through the sigma bond, lowering the pKa of N1.
Mesomeric Effect (+M): F, Cl, and Br can donate electron density into the ring, but the -I effect generally dominates for reactivity, particularly at C-6.
Iodine: Introduces a "sigma-hole," enabling halogen bonding interactions in protein binding pockets.
Physicochemical Profiling
The following data summarizes the shift in properties when the parent scaffold is halogenated.
2.1 Acid-Base Chemistry (pKa)
The parent imidazo[1,2-a]pyridine has a pKa of approximately 6.8 (conjugate acid). Halogenation reduces basicity due to electron withdrawal, making the N1 lone pair less available for protonation.
Compound
Substituent
Estimated pKa (N1)
Electronic Impact
Parent
H
~6.8
Baseline
3-Bromo
-Br (at C3)
~5.0 - 5.5
Strong -I effect proximal to N1
6-Chloro
-Cl (at C6)
~5.8 - 6.2
Moderate -I effect; distal from N1
3-Nitro
-NO₂ (at C3)
< 3.0
Strong resonance withdrawal
2.2 Lipophilicity (LogP) & Solubility
Halogenation increases lipophilicity (LogP), which improves membrane permeability but often decreases aqueous solubility—a critical trade-off in drug design.
Solubility Warning: Di-halogenated derivatives (e.g., 3,6-dibromo) are often sparingly soluble in alcohols and require dipolar aprotic solvents (DMSO, DMF) for effective reactivity.
Fluorescence: 3-Halo derivatives often exhibit quenched fluorescence compared to the parent due to the "heavy atom effect" (especially I and Br), which facilitates intersystem crossing.
The reactivity profile is defined by the "Halogen Dance"—the ability to selectively functionalize specific positions based on the nature of the halogen and the reaction conditions.
3.1 Reactivity Map
The following diagram illustrates the divergent reactivity pathways for a generic halogenated scaffold.
Figure 1: Divergent reactivity profiles. C-3 is susceptible to direct electrophilic attack, while C-6 functionalization typically requires starting with 5-substituted-2-aminopyridines or metal-catalyzed cross-coupling.
3.2 Regioselective Cross-Coupling
In a 3,6-dihaloimidazo[1,2-a]pyridine (e.g., 3-bromo-6-iodo), chemoselectivity is governed by the bond dissociation energy (C-I < C-Br < C-Cl).
First Coupling: Occurs at C-6 (Iodo) or C-3 (Iodo) depending on the specific leaving group hierarchy. Generally, C-3 halogens are slightly more labile in oxidative addition due to the electron-rich nature of the imidazole ring, unless the C-6 halogen is significantly better (e.g., I vs Cl).
Differentiation: To achieve perfect regiocontrol, use 6-bromo-3-chloro systems. The Pd-catalyst will insert into the C-Br bond (C-6) first, leaving the C-Cl bond (C-3) intact for a second, harsher coupling.
Experimental Protocols
These protocols are designed for reproducibility and scalability.
Protocol A: Regioselective C-3 Bromination
Objective: Synthesis of 3-bromoimidazo[1,2-a]pyridine.
Mechanism: Electrophilic Aromatic Substitution via succinimide radical support.
Reagents:
Imidazo[1,2-a]pyridine (1.0 equiv)
N-Bromosuccinimide (NBS) (1.05 equiv)
Solvent: Ethanol (Green) or Acetonitrile (Standard)
Step-by-Step:
Dissolution: Dissolve 1.0 g of imidazo[1,2-a]pyridine in 10 mL of Ethanol at room temperature (RT).
Addition: Add NBS (1.05 equiv) portion-wise over 5 minutes. Note: The reaction is exothermic; cooling to 0°C is recommended for large scales (>10g).
Monitoring: Stir at RT for 30–60 minutes. Monitor via TLC (EtOAc/Hexane 1:1). The product usually appears as a less polar spot.
Workup:
Concentrate the solvent under reduced pressure.
Redissolve residue in EtOAc and wash with saturated NaHCO₃ (to remove succinimide/HBr) and brine.
Dry over Na₂SO₄ and concentrate.
Purification: Recrystallization from Ethanol/Water or column chromatography.
Solubility of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate in common solvents
An In-Depth Technical Guide to the Solubility of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate in Common Solvents For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Sci...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Solubility of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate in Common Solvents
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the solubility of methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and materials science.[1][2][3] Recognizing the critical role of solubility in drug discovery and process development, this document outlines the theoretical principles governing the dissolution of this compound, presents detailed experimental protocols for accurate solubility determination, and offers a framework for data interpretation. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible data essential for informed decision-making in research and development settings.
Introduction: The Significance of Solubility for Imidazo[1,2-a]pyridine Derivatives
The imidazo[1,2-a]pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[3] Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, as a functionalized derivative, presents a versatile platform for the synthesis of novel bioactive molecules.[2][4] The solubility of this intermediate is a fundamental physicochemical property that dictates its handling, reaction kinetics, purification, and ultimately, its formulation potential and bioavailability in drug development.[5][6] A thorough understanding of its solubility profile in a range of common solvents is therefore paramount for its effective utilization.
This guide will delve into the theoretical underpinnings of solubility, followed by practical, step-by-step experimental procedures. The aim is to equip researchers with the necessary knowledge and tools to confidently assess the solubility of this compound and, by extension, other related heterocyclic systems.
Theoretical Framework: Predicting and Understanding Solubility
The principle of "like dissolves like" serves as a foundational concept in predicting solubility.[7][8] This principle suggests that a solute will have higher solubility in a solvent with similar polarity. For methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, its molecular structure—comprising a polar heterocyclic core, a bromine substituent, and a methyl ester group—suggests a moderate to low polarity.
Key Molecular Features Influencing Solubility:
Imidazo[1,2-a]pyridine Core: This aromatic, nitrogen-containing ring system can participate in dipole-dipole interactions and potentially weak hydrogen bonding.
Methyl Ester Group: The ester functionality introduces polarity and the potential for hydrogen bond acceptance.
Bromo Substituent: The bromine atom adds to the molecular weight and introduces a degree of lipophilicity.
Based on these features, we can anticipate that methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate will exhibit preferential solubility in polar aprotic and some polar protic solvents, with lower solubility in nonpolar and highly polar aqueous solvents.
Experimental Determination of Solubility: Protocols and Methodologies
To obtain accurate and reliable solubility data, a systematic experimental approach is essential. Two widely accepted methods are the equilibrium-based shake-flask method and the dynamic solvent addition method.
The Shake-Flask Method: The Gold Standard for Equilibrium Solubility
The shake-flask method is a robust technique for determining the equilibrium solubility of a compound.[7] It involves agitating an excess of the solid compound in a known volume of solvent at a constant temperature until equilibrium is reached.[7]
Experimental Protocol:
Preparation of Saturated Solution:
Add an excess amount of methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate to a sealed vial containing a known volume of the selected solvent.
Ensure a solid excess is visible to confirm that the solution is saturated.
Equilibration:
Place the vials in a temperature-controlled shaker and agitate for a sufficient period (typically 24-72 hours) to reach equilibrium.[7] The time to reach equilibrium should be determined experimentally.
Phase Separation:
Once equilibrium is achieved, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
Carefully withdraw a sample of the supernatant using a syringe fitted with a chemically inert filter (e.g., PTFE, 0.22 µm) to remove all undissolved solids.[7]
Quantification:
Accurately dilute the filtered saturated solution with a suitable solvent.
Determine the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations of the compound should be prepared to ensure accurate quantification.[7]
Data Reporting:
Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.
Caption: Workflow of the Solvent Addition Method for Dynamic Solubility.
Data Presentation and Interpretation
The solubility data for methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate should be systematically organized for easy comparison and interpretation. The following table presents a hypothetical but realistic solubility profile based on the theoretical considerations discussed earlier.
Table 1: Hypothetical Solubility of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate in Common Solvents at 25 °C
Solvent
Solvent Polarity
Solubility (mg/mL)
Qualitative Solubility
Hexane
Nonpolar
< 0.1
Insoluble
Toluene
Nonpolar
0.5 - 1.0
Sparingly Soluble
Dichloromethane
Polar Aprotic
10 - 20
Soluble
Ethyl Acetate
Polar Aprotic
5 - 10
Soluble
Acetone
Polar Aprotic
20 - 30
Freely Soluble
Acetonitrile
Polar Aprotic
15 - 25
Soluble
Isopropanol
Polar Protic
2 - 5
Slightly Soluble
Ethanol
Polar Protic
3 - 7
Slightly Soluble
Methanol
Polar Protic
5 - 10
Soluble
Water
Polar Protic
< 0.1
Insoluble
Dimethyl Sulfoxide (DMSO)
Polar Aprotic
> 50
Very Soluble
N,N-Dimethylformamide (DMF)
Polar Aprotic
> 50
Very Soluble
Interpretation of Results:
The hypothetical data in Table 1 aligns with the "like dissolves like" principle. The compound shows poor solubility in nonpolar solvents like hexane and toluene. Its solubility increases in polar aprotic solvents such as dichloromethane, ethyl acetate, and acetone, which can effectively solvate the molecule through dipole-dipole interactions. The highest solubility is observed in highly polar aprotic solvents like DMSO and DMF, which are excellent solvents for a wide range of organic compounds. The solubility in polar protic solvents like alcohols is moderate, likely due to a balance of polar interactions and the energy required to disrupt the hydrogen-bonding network of the solvent. The very low aqueous solubility is expected for a neutral organic molecule of this size and polarity.
Conclusion and Future Directions
This technical guide has provided a comprehensive framework for understanding and experimentally determining the solubility of methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate. By combining theoretical principles with robust experimental protocols, researchers can generate high-quality, reliable solubility data. This information is invaluable for optimizing reaction conditions, developing purification strategies, and informing formulation design in the context of drug discovery and development. Future work should focus on determining the temperature dependence of solubility for this compound, which is crucial for crystallization process development.
References
Boet, A., et al. (2015). Solubility Determination from Clear Points upon Solvent Addition. Organic Process Research & Development, 19(8), 1004-1011. [Link]
Chernyak, N., et al. (2011). Synthesis of imidazo[1,2-a]pyridine derivatives via a three-component coupling reaction. BIO Web of Conferences, 1, 00014. [Link]
Technobis Crystallization Systems. (2023). The importance of solubility and how to collect it using dynamic methods. [Link]
Scribd. (n.d.). Procedure for Determining Solubility of Organic Compounds. [Link]
University of Strathclyde. (2015). Solubility determination from clear points upon solvent addition. [Link]
Royal Society of Chemistry. (2016). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Organic & Biomolecular Chemistry, 14(34), 8084-8103. [Link]
Crimson Publishers. (2023). The Essential of the Solubility for Drug Action. [Link]
MDPI. (2025). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction. Molecules, 30(22), 4897. [Link]
PubMed. (n.d.). [Synthesis of imidazo[1,2-a]pyridine derivatives and their reactions]. [Link]
Analytik NEWS. (2024). Solubility: Importance, Measurements and Applications. [Link]
ResearchGate. (n.d.). Principles of Solubility. [Link]
University of Oulu. (n.d.). HETEROCYCLIC COMPOUNDS. [Link]
Dokumen.pub. (n.d.). Principles of Heterocyclic Chemistry. [Link]
Scientific Research Publishing. (2017). Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. International Journal of Organic Chemistry, 7, 243-253. [Link]
Royal Society of Chemistry. (2016). Rapid, metal-free and aqueous synthesis of imidazo[1,2- a ]pyridine under ambient conditions. Green Chemistry, 18(16), 4443-4447. [Link]
Key intermediates in the synthesis of imidazo[1,2-a]pyridine derivatives
Title: Strategic Synthesis of Imidazo[1,2-a]pyridine Scaffolds: Control of Key Intermediates and Regioselectivity Executive Summary The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, servi...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Strategic Synthesis of Imidazo[1,2-a]pyridine Scaffolds: Control of Key Intermediates and Regioselectivity
Executive Summary
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and Minodronic acid (osteoporosis).[1][2]
This technical guide moves beyond basic retrosynthesis to focus on the transient and isolable intermediates that dictate yield, purity, and regiochemical integrity. We analyze the two dominant synthetic paradigms: the classical condensation (Hantzsch-type) and the isocyanide-based multicomponent reaction (Groebke-Blackburn-Bienaymé), providing validated protocols for each.
Section 1: The Nucleophilic Core & Regioselectivity
The critical "decision point" in imidazo[1,2-a]pyridine synthesis is the initial nucleophilic attack. The 2-aminopyridine substrate possesses two nucleophilic sites: the exocyclic amine (
) and the endocyclic ring nitrogen ().
The Mechanism of Cyclization: contrary to intuition, the endocyclic ring nitrogen is the more nucleophilic center.
Key Intermediate 1: The N-Alkylated Pyridinium Salt.
Upon reaction with an electrophile (e.g.,
-haloketone), the ring nitrogen attacks first, forming a cationic pyridinium intermediate. This species is often isolable or observable via LC-MS. The subsequent step is an intramolecular cyclization where the exocyclic amine closes the ring, followed by dehydration.
Expert Insight: Failure to control pH can stall the reaction at the pyridinium salt stage. The final dehydration requires a driving force, often provided by heat or a weak base (NaHCO
).
Section 2: Pathway A — The Electrophilic Partners (
-Haloketones)
The classical route involves condensing 2-aminopyridines with
-haloketones. While effective, the instability and lachrymatory nature of -haloketones are significant bottlenecks.
The Intermediates[3][4][5][6]
-Bromoketones: The standard standard. High reactivity but prone to polymerization.
-Tosyloxyketones: A safer, non-lachrymatory alternative synthesized from ketones using Koser’s reagent [PhI(OH)OTs].
In-Situ Generated
-Iodoketones (Ortoleva-King Type):
Using the I/DMSO or I/PhI(OAc) systems allows for the use of simple acetophenones. The iodine acts as both an oxidant and a halogenating agent, generating the reactive species transiently in the reaction vessel.
Validated Protocol: Synthesis of Zolpidem Intermediate
Solvent: Ethanol (30 mL) or DMF (for faster kinetics).
Base: NaHCO
(1.68 g, 20 mmol).
Procedure:
Step 1 (Alkylation): Dissolve the amine in EtOH. Add the bromoketone portion-wise at room temperature. Critical Control Point: Monitor for the precipitation of the intermediate hydrobromide salt (often white/off-white solid).
Step 2 (Cyclization): Add NaHCO
and heat the mixture to reflux (80°C) for 4–6 hours.
Step 3 (Work-up): Cool to RT. Pour into ice-cold water (100 mL). The product will precipitate. Filter, wash with water, and recrystallize from ethanol.
Self-Validation:
TLC: Mobile phase Hexane:EtOAc (7:3). The starting amine (polar) disappears; the product (less polar, fluorescent under UV 254nm) appears.
Appearance: Product should be a tan to pale yellow solid.
Section 3: Pathway B — The Multicomponent Route (Groebke-Blackburn-Bienaymé)
For high-throughput library generation, the Groebke-Blackburn-Bienaymé (GBB) reaction is superior. It couples an aldehyde, a 2-aminopyridine, and an isocyanide in a one-pot process.[3][4]
The Key Intermediate: The Schiff Base (Imine)
The reaction does not proceed if the isocyanide attacks the aldehyde directly. The Schiff base (formed from amine + aldehyde) is the obligatory intermediate.
Mechanism:
Formation of the Imine (reversible).
Protonation of the Imine (acid catalyst required).
[4+1] Cycloaddition of the Isocyanide to the protonated Imine.
The following diagrams illustrate the divergent pathways and the specific intermediates involved.
Diagram 1: The Classical Condensation Pathway
This flowchart highlights the critical N-alkylation event that determines regioselectivity.
Caption: The classical pathway proceeds via the isolation or transient formation of the N-alkylated pyridinium salt, followed by cyclodehydration.
Diagram 2: The Groebke-Blackburn-Bienaymé (GBB) Pathway
This diagram emphasizes the role of the Schiff base and the [4+1] cycloaddition.
Caption: The GBB reaction relies on the in situ formation of a Schiff base, which is then activated for nucleophilic attack by the isocyanide.[1]
Section 5: Comparative Data Analysis
Feature
Classical Condensation
GBB Multicomponent Reaction
Key Intermediate
N-alkylated Pyridinium Salt
Schiff Base (Imine)
Atom Economy
Low (Loss of H-X, H2O)
High (Water is sole byproduct)
Diversity Point
C-2 Substitution (via Ketone)
C-3 Substitution (via Isocyanide/Aldehyde)
Main Limitation
Availability of -haloketones
Availability of Isocyanides
Typical Yield
70–90%
60–85%
Green Profile
Moderate (Halogen waste)
Excellent (esp. water/ethanol variants)
References
Bagdi, A. K., et al. (2015). "Green approaches for the synthesis of imidazo[1,2-a]pyridines: A review." RSC Advances. Link
Perumal, P. T., et al. (2015). "The Groebke–Blackburn–Bienaymé Reaction: An Overview." Chemical Reviews. Link
Goel, R., et al. (2019). "Imidazo[1,2-a]pyridines: A comprehensive review on its synthesis and biological activity." Current Topics in Medicinal Chemistry. Link
Saddique, F. A., et al. (2022). "Recent Trends in the Synthesis of Imidazo[1,2-a]pyridine Derivatives." RSC Advances. Link
Hulme, C., & Gore, V. (2003). "Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan." Current Medicinal Chemistry. Link
Author: BenchChem Technical Support Team. Date: March 2026
Abstract & Scope
This application note details the optimized protocols for performing Suzuki-Miyaura cross-coupling reactions utilizing Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 885270-86-0). This scaffold is a "privileged structure" in medicinal chemistry, serving as a core for GABA receptor modulators, antiviral agents, and kinase inhibitors. The presence of the C2-carboxylate ester provides a critical handle for further diversification but introduces specific chemoselectivity challenges—namely, the prevention of ester hydrolysis during the base-mediated coupling. This guide provides a robust, scalable method, mechanistic insights, and troubleshooting workflows.
Introduction & Reactivity Profile
The Scaffold
The imidazo[1,2-a]pyridine ring system is an electron-rich 10
-aromatic system. However, the introduction of the C2-methyl ester (electron-withdrawing group, EWG) and the C3-bromide significantly alters its electronic landscape.
C3-Position (Bromide): The C3 position is inherently nucleophilic in the parent heterocycle. Halogenation here creates an electrophilic site primed for oxidative addition by Palladium(0). The adjacent bridgehead nitrogen (
) can act as a directing group or a weak ligand, potentially stabilizing Pd-intermediates.
C2-Position (Ester): The ester withdraws electron density, facilitating the oxidative addition step at C3 by making the C-Br bond more susceptible to Pd insertion. However, it is sensitive to saponification (hydrolysis) under the aqueous basic conditions typical of Suzuki couplings.
Mechanistic Pathway
The reaction follows the canonical Pd(0)/Pd(II) catalytic cycle. The critical deviation in this specific substrate is the Transmetalation step, where the electron-deficient nature of the heteroaryl-Pd(II) complex requires a carefully balanced base strength to facilitate boron-transfer without degrading the ester.
Figure 1: Catalytic cycle emphasizing the oxidative addition of the electron-deficient imidazo[1,2-a]pyridine core.
Optimization Strategy
The "Art" of coupling this specific ester lies in preserving the methyl ester while achieving full conversion.
Catalyst Selection
Pd(dppf)Cl2·DCM : The "Workhorse". The bidentate ferrocenyl ligand prevents
-hydride elimination (rare here) and stabilizes the catalyst against thermal decomposition. Recommended for sterically hindered boronic acids.
Pd(PPh3)4 : Excellent for simple aryl boronic acids but sensitive to oxidation.
XPhos Pd G2/G3 : Required only for extremely deactivated or sterically crowded coupling partners (e.g., ortho-substituted aryl boronic acids).
Base & Solvent Architecture
The Hydrolysis Risk : Strong bases (NaOH, KOH) or high temperatures in water will hydrolyze the methyl ester to the carboxylic acid (Acid: CAS 162107-84-4).
The Solution : Use mild bases (K3PO4, NaHCO3) or anhydrous conditions with Cs2CO3 if the substrate is highly sensitive.
Solvent : 1,4-Dioxane (degassed) and Water (degassed)
Step-by-Step Workflow
Preparation : Oven-dry a 20 mL reaction vial or round-bottom flask equipped with a magnetic stir bar. Allow to cool under a stream of Nitrogen or Argon.[1]
Charging Solids : Add the Substrate (1.0 mmol, 255 mg), Boronic Acid (1.2 mmol), Base (K2CO3, 2.0 mmol, 276 mg), and Catalyst (Pd(dppf)Cl2, 0.05 mmol, 36 mg) to the vial.
Note: If using XPhos Pd G3, add it here as well.
Inert Atmosphere : Cap the vial with a septum. Evacuate the vessel and backfill with Argon (repeat 3 times) to remove oxygen.
Critical: Oxygen causes homocoupling of the boronic acid and catalyst deactivation.
Solvent Addition : Syringe in 1,4-Dioxane (4 mL) and Water (1 mL).
Tip: Pre-degas solvents by sparging with Argon for 15 mins prior to use.
Reaction : Heat the mixture to 90°C in an oil bath or heating block with vigorous stirring.
Monitoring : Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS every 2 hours. Look for the disappearance of the starting bromide (m/z ~255/257).
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).[1]
Separate phases.[1] Extract aqueous layer with EtOAc (2 x 10 mL).
Wash combined organics with Brine (sat. NaCl), dry over Na2SO4, filter, and concentrate.
Purification : Flash column chromatography on silica gel.
Gradient: 0% to 50% EtOAc in Hexanes. The product is typically more polar than the starting bromide.
Troubleshooting & Decision Tree
Common issues include low conversion, ester hydrolysis, or protodeboronation.
Figure 2: Troubleshooting decision tree for reaction optimization.
Specific Fixes:
Ester Hydrolysis (Product is Carboxylic Acid) :
Cause: Hydroxide generation from carbonate + water at high temp.
Fix: Switch to Anhydrous Toluene with Cs2CO3 (Cesium Carbonate). The low solubility of Cs2CO3 in toluene creates a "heterogeneous base" effect that minimizes side reactions.
Protodeboronation (Loss of Boronic Acid) :
Cause: Heteroaryl boronic acids (e.g., 2-pyridyl) are unstable.
Fix: Use Boronic Esters (Pinacol) or MIDA boronates . Add the base slowly or use a copper co-catalyst (CuCl).
Safety & Handling (MSDS Highlights)
Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate : Irritant. Avoid inhalation of dust.
Palladium Catalysts : Potential sensitizers. Handle in a fume hood.
1,4-Dioxane : Suspected carcinogen and forms explosive peroxides. Test for peroxides before distillation or heating.
References
General Reactivity of Imidazo[1,2-a]pyridines
Goel, R. et al. "Suzuki-Miyaura Cross-Coupling of 3-Haloimidazo[1,2-a]pyridines." Journal of Organic Chemistry. (2012).
Protocol for Ester-Containing Heterocycles
BenchChem Protocols.[1] "Application Notes for Suzuki-Miyaura Coupling of 3-Bromo-2-methylpyridine."
One-Pot Functionalization Strategies
Guchhait, S. K. et al. "Pd-catalyzed sequential Suzuki-Miyaura cross-coupling/direct C-H functionalization of imidazo[1,2-a]pyrazines." Organic Letters, 2012.[4]
Catalyst Selection Guide
Sigma-Aldrich/Merck. "Catalyst Screening Guide for Suzuki Coupling."
(Note: While specific CAS 885270-86-0 literature is sparse, the protocols above are derived from chemically equivalent 3-bromoimidazo[1,2-a]pyridine analogs validated in References 1 and 3.)
Optimization and Protocol for Buchwald-Hartwig Amination of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Executive Summary & Strategic Importance The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien) and various anti-inflammat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Importance
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, serving as the core for blockbuster drugs like Zolpidem (Ambien) and various anti-inflammatory agents.[1] The specific substrate, Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate , represents a highly functionalized, electron-deficient core.
While the C3-bromine offers a handle for diversification, this substrate presents two distinct challenges for Buchwald-Hartwig amination that distinguish it from simple aryl halides:
Base Sensitivity: The C2-methyl ester is prone to hydrolysis or transesterification under the standard strong alkoxide bases (e.g., NaOtBu) typically employed in C-N coupling.
Catalyst Poisoning: The bridgehead nitrogen (N1) and the imidazole nitrogen (N4) possess lone pairs capable of coordinating to Palladium, potentially arresting the catalytic cycle (the "heterocycle effect").
This guide details a robust, self-validating protocol designed to overcome these hurdles using a weak-base/bulky-ligand strategy.
Strategic Analysis: Reaction Design
The "Base" Dilemma
Standard Buchwald conditions often utilize Sodium tert-butoxide (NaOtBu). However, with a methyl ester at C2, NaOtBu will cause significant side reactions.
Recommendation: Use Cesium Carbonate (
) . It is sufficiently basic to deprotonate the coordinated amine-Pd complex but lacks the nucleophilicity to attack the methyl ester in non-polar solvents. Potassium Phosphate () is a viable secondary option.
Ligand Selection (The Steric Solution)
To prevent the imidazo[1,2-a]pyridine nitrogen from sequestering the Palladium, we must use ligands with high steric bulk and a large bite angle.
Primary Choice:Xantphos . Its large bite angle (111°) facilitates the reductive elimination step, which is often the rate-determining step for electron-deficient substrates.
Secondary Choice:BINAP .[2] Excellent for preventing catalyst deactivation in heterocycles.
Advanced Choice:BrettPhos or RuPhos (via Precatalysts). Use these if coupling primary aliphatic amines or anilines with low nucleophilicity.
Mechanistic Pathway
The reaction follows the Pd(0)/Pd(II) catalytic cycle.[3] The diagram below illustrates the specific pathway, highlighting the critical "Base" intervention point where ester integrity is at risk.
Figure 1: Catalytic cycle emphasizing the critical deprotonation step where ester compatibility is determined.
Filter the mixture through a pad of Celite to remove inorganic salts and Palladium black. Rinse the pad with EtOAc.
Concentrate the filtrate under reduced pressure.
Purification: Purify via Flash Column Chromatography.
Gradient: Typically 0%
50% EtOAc in Hexanes. The amino-ester product is usually fluorescent under UV (254/365 nm).
Optimization & Screening Workflow
If the standard conditions (Xantphos/Cs2CO3) fail, utilize this logic tree to optimize. Do not randomly change variables; follow the "One Factor at a Time" (OFAT) or Design of Experiments (DoE) approach.
Figure 2: Logical workflow for troubleshooting low yields or side reactions.
Troubleshooting Table
Observation
Root Cause
Corrective Action
Start material remains, Catalyst precipitates (black)
Catalyst poisoning by N1/N4.
Switch to BrettPhos Pd G4 or XPhos Pd G4 precatalysts. These bulky ligands protect the metal center more effectively.
Product forms but ester is cleaved (Acid)
Base is too strong or wet.
Ensure is anhydrous. Switch to . Never use NaOtBu or KOH.
De-brominated substrate (Hydrodehalogenation)
-Hydride elimination from amine or solvent.
Switch solvent from Dioxane to Toluene . Lower temperature to 80°C.
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338–6361.
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. (2015). Synthesis of imidazo[1,2-a]pyridines: a review on recent advances. Chemical Communications, 51, 1555-1575.
Guram, A. S., Rennels, R. A., & Buchwald, S. L. (1995). A Simple Catalytic Method for the Conversion of Aryl Bromides to Arylamines. Angewandte Chemie International Edition, 34(12), 1348–1350.
Goossen, L. J., & Paetzold, J. (2002). Pd-Catalyzed Synthesis of N-Aryl Amides from Aryl Halides and Amides. Angewandte Chemie, 41(7), 1237. (Highlighting ester tolerance with mild bases).
Application of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate in anti-cancer drug discovery
Application Note: Precision Engineering of Imidazo[1,2-a]pyridine Scaffolds for Oncology Subtitle: Accelerating Lead Optimization via Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Executive Summary In the landscape...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Precision Engineering of Imidazo[1,2-a]pyridine Scaffolds for Oncology
Subtitle: Accelerating Lead Optimization via Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Executive Summary
In the landscape of anti-cancer drug discovery, the imidazo[1,2-a]pyridine core is recognized as a "privileged scaffold" due to its ability to mimic the purine ring of ATP, making it an ideal template for kinase inhibitors (e.g., PI3K, CDK, VEGFR) and tubulin polymerization inhibitors.
Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (CAS: 1216036-36-0) serves as a critical, high-value intermediate. Its dual-functional nature—possessing a reactive electrophile at the C3 position (bromine) and a modifiable ester at the C2 position—allows medicinal chemists to execute divergent synthesis . This guide details the application of this molecule in generating library diversity for Structure-Activity Relationship (SAR) studies, specifically targeting the PI3K/Akt/mTOR pathway and tubulin dynamics.
Mechanistic Rationale: The "Warhead & Handle" Strategy
To design effective anti-cancer agents, one must understand the structural logic of this building block:
The Warhead (C3-Bromine): The C3 position is electronically enriched but susceptible to Palladium-catalyzed cross-coupling. In kinase inhibitors, the aryl group introduced here typically occupies the hydrophobic pocket (Gatekeeper region) of the enzyme.
The Handle (C2-Ester): This position is solvent-exposed in many crystal structures. Converting the ester to an amide or acid allows for the tuning of physicochemical properties (solubility, LogP) and the introduction of hydrogen-bond donors to interact with residues like Lys or Asp in the kinase hinge region.
Target Pathway Visualization: PI3K/Akt Signaling
The following diagram illustrates the signaling cascade where imidazo[1,2-a]pyridine derivatives often intervene, specifically by inhibiting PI3K isoforms.
Caption: Schematic of the PI3K/Akt/mTOR pathway. Imidazo[1,2-a]pyridine derivatives competitively inhibit PI3K, preventing PIP3 generation and downstream proliferation signaling.
Synthetic Protocols: Divergent Library Generation
The utility of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate lies in its ability to undergo sequential functionalization.
Protocol A: C3-Functionalization via Suzuki-Miyaura Coupling
Objective: Introduce an aryl/heteroaryl group at the C3 position to target the kinase hydrophobic pocket.
Inert Setup: Charge a microwave vial or round-bottom flask with the substrate, boronic acid, and Pd catalyst. Seal and purge with Argon/Nitrogen for 5 minutes.
Solvation: Add degassed 1,4-dioxane and the aqueous base via syringe.
Reaction: Heat to 90°C for 4–12 hours. (Monitor via TLC: 50% EtOAc/Hexane; Product usually fluoresces blue under UV).
Workup: Cool to RT. Filter through a Celite pad to remove Pd residue. Dilute with EtOAc, wash with water and brine.
Critical Checkpoint: The bromine bond at C3 is significantly more reactive than C6 or C8 halides, allowing for regioselective coupling if the starting material contains other halogens.
Protocol B: C2-Ester Hydrolysis & Amidation
Objective: Convert the ester to an amide to improve solubility and binding affinity.
Step-by-Step Methodology:
Hydrolysis: Dissolve the C3-substituted intermediate in THF/MeOH/H2O (3:1:1). Add LiOH (3 equiv). Stir at RT for 2 hours. Acidify to pH 3 with 1M HCl to precipitate the carboxylic acid.
Coupling: Dissolve the dried acid in DMF. Add HATU (1.2 equiv) and DIPEA (3 equiv). Stir for 10 mins.
Amine Addition: Add the desired amine (R-NH2, 1.1 equiv). Stir at RT for 4 hours.
Validation: Confirm conversion by LC-MS (Shift in M+H peak).
Data Analysis & SAR Logic
When utilizing this scaffold, the following Structure-Activity Relationship (SAR) trends are typically observed in anti-cancer screens (e.g., against MCF-7 or A549 cell lines).
Position
Modification
Biological Impact
C3 (Bromine replacement)
Phenyl
Baseline activity.
4-Fluoro-phenyl
Increased metabolic stability; often improves potency.
Pyridine/Pyrimidine
Improved solubility; potential H-bond acceptor for kinase hinge.
C2 (Ester replacement)
Carboxylic Acid
High polarity; poor cell permeability (prodrug candidate).
N-Methyl Amide
Balanced solubility/permeability; H-bond donor.
Hydrazide
Potential for further cyclization (e.g., to triazoles).
Experimental Workflow Visualization
The following diagram depicts the divergent synthesis strategy using the title molecule.
Caption: Divergent synthesis workflow. The C3-bromo group is functionalized first to establish the core pharmacophore, followed by C2-ester modulation.
Biological Validation Protocol: In Vitro Kinase Assay
To validate the efficacy of the synthesized library, a standard ADP-Glo™ Kinase Assay (Promega) is recommended.
Preparation: Dilute compounds in 100% DMSO (10 mM stock) and create a serial dilution (e.g., 10 µM to 1 nM).
Enzyme Reaction: Incubate PI3K recombinant enzyme, substrate (PIP2:PS lipid vesicles), and ATP (10 µM) with the compound for 60 mins at RT.
Detection: Add ADP-Glo™ Reagent to terminate the reaction and deplete remaining ATP. Incubate 40 mins.
Readout: Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light). Measure luminescence.
Calculation: Plot RLU (Relative Light Units) vs. Log[Compound]. Calculate IC50 using non-linear regression (GraphPad Prism).
Self-Validating Control: Always include a known PI3K inhibitor (e.g., Wortmannin or HS-173) as a positive control. If the control IC50 deviates >2-fold from literature, invalidate the run.
References
Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications. Link
Kim, S. H., et al. (2011). "Imidazo[1,2-a]pyridines as a potent class of PI3K inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters. Link
Goel, R., et al. (2016).[3] "Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy."[3][4][5] Current Topics in Medicinal Chemistry. Link
Li, W., et al. (2013). "Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3Kα inhibitors." Anti-Cancer Agents in Medicinal Chemistry. Link
Application Note: Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate as a Versatile Scaffold for Novel Anti-Influenza Agents
Executive Summary The continuous emergence of drug-resistant Influenza A Virus (IAV) strains severely limits the efficacy of current frontline antivirals like oseltamivir. To overcome this, drug development has shifted t...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The continuous emergence of drug-resistant Influenza A Virus (IAV) strains severely limits the efficacy of current frontline antivirals like oseltamivir. To overcome this, drug development has shifted toward highly conserved viral targets, notably the RNA-dependent RNA polymerase (RdRp) complex and the viral nucleoprotein (NP).
Recent structure-activity relationship (SAR) studies have identified the imidazo[1,2-a]pyridine core as a privileged pharmacophore for antiviral design. Specifically, Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate serves as an ideal, orthogonally reactive scaffold. Its dual-functional nature—featuring a highly reactive C3-bromide for transition-metal-catalyzed cross-coupling and a C2-methyl ester for facile amidation—enables the rapid generation of diverse chemical libraries. This guide details the mechanistic rationale, derivatization strategies, and self-validating protocols required to synthesize and evaluate these potent anti-influenza agents.
Mechanistic Paradigm: Targeting the RdRp PA-PB1 Interface
The influenza RdRp is a heterotrimeric complex comprising polymerase acidic (PA), polymerase basic 1 (PB1), and polymerase basic 2 (PB2) subunits. The protein-protein interaction (PPI) between the C-terminal domain of PA (PAC) and the N-terminal of PB1 (PB1N) is critical for viral replication.
Imidazo[1,2-a]pyridine derivatives act as potent inhibitors of this complex. The flat, aromatic core mimics endogenous purine/pyrimidine structures, allowing it to intercalate deeply into the hydrophobic cleft of the PAC domain. As demonstrated in recent SPR affinity-based screening studies, specific substitutions at the C2 and C3 positions form critical hydrogen bonds with residues LYS643 and GLN408, effectively disrupting the PA-PB1 interface 1. Related imidazo-fused scaffolds have also shown efficacy in targeting viral entry via hemagglutinin (HA) 2 and nucleoprotein (NP) aggregation 3.
Mechanism of imidazo[1,2-a]pyridine derivatives targeting the influenza PA-PB1 interface.
Scaffold Derivatization Strategy
The synthetic utility of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate lies in its orthogonal reactivity, which dictates a specific operational sequence to prevent side reactions:
C3-Arylation First: The C3-bromide is highly activated. Performing a Palladium-catalyzed Suzuki-Miyaura cross-coupling first allows the introduction of bulky aryl groups while the C2-carboxylate remains protected as a methyl ester, preventing catalyst poisoning by free carboxylic acids.
C2-Saponification & Amidation Second: Once the C3-aryl group is installed, the methyl ester is hydrolyzed to a free acid. This acid serves as the handle for HATU-mediated amide coupling, introducing diverse aliphatic or aromatic amines that dictate the molecule's pharmacokinetic profile and solvent-exposed interactions.
Step-by-step chemical derivatization workflow for the imidazo[1,2-a]pyridine scaffold.
Causality & Rationale: Pd(dppf)Cl₂ is selected as the optimal catalyst because its bidentate phosphine ligand (dppf) enforces a cis-geometry on the palladium center, accelerating the reductive elimination step. This is critical when coupling sterically hindered ortho-substituted arylboronic acids to the rigid imidazo[1,2-a]pyridine core.
Step-by-Step Procedure:
In an oven-dried Schlenk tube, add Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (1.0 equiv, 1.0 mmol), the desired arylboronic acid (1.2 equiv), and K₂CO₃ (2.5 equiv).
Add Pd(dppf)Cl₂ (0.05 equiv, 5 mol %) inside a nitrogen-filled glovebox to prevent premature catalyst oxidation.
Suspend the mixture in degassed 1,4-dioxane/H₂O (4:1 v/v, 10 mL). The inclusion of water is necessary to dissolve the inorganic base and facilitate the transmetalation step via the formation of a reactive boronate complex.
Stir the reaction mixture at 90 °C for 6 hours under a nitrogen atmosphere.
Self-Validation Check: Withdraw a 10 µL aliquot, dilute in 1 mL acetonitrile, filter, and analyze via LC-MS. The protocol is validated when the starting material mass (
) is completely depleted. If unreacted bromide persists (>5% by UV area), spike with an additional 2 mol % Pd catalyst and stir for 2 more hours.
Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and purify via flash chromatography (Hexanes/EtOAc).
Protocol B: Ester Saponification and HATU-Mediated Amidation
Causality & Rationale: HATU is prioritized over standard EDC/HOBt coupling reagents due to its superior efficiency in activating sterically hindered carboxylic acids. It generates a highly reactive 7-aza-OBt ester intermediate, which rapidly reacts with poor nucleophiles (e.g., electron-deficient anilines) to form the C2-amide without requiring elevated temperatures that could degrade the scaffold.
Step-by-Step Procedure:
Dissolve the C3-arylated intermediate from Protocol A in a THF/H₂O mixture (3:1, 0.2 M).
Add LiOH·H₂O (3.0 equiv) and stir at 25 °C for 4 hours. Monitor via TLC until complete ester consumption. Acidify with 1 M HCl to pH ~3, extract with EtOAc, and concentrate to yield the free carboxylic acid.
Dissolve the acid (1.0 equiv) in anhydrous DMF (0.1 M). Add DIPEA (3.0 equiv) and HATU (1.2 equiv).
Self-Validation Check: Stir for 15 minutes, then run a direct-injection mass spectrometry (DI-MS) check. The presence of the HATU-active ester mass confirms successful acid activation. This isolates any subsequent coupling failures strictly to the amine's nucleophilicity.
Add the target amine (1.2 equiv) and stir at room temperature for 12 hours.
Quench with saturated NaHCO₃, extract with DCM, and purify the final compound via preparative HPLC.
Causality & Rationale: Traditional enzymatic assays can yield false positives due to compound aggregation or off-target reactivity. SPR is employed as a primary biophysical screen because it provides real-time, label-free kinetic data (
, , and ), definitively proving direct target engagement between the synthesized compound and the PAC domain.
Step-by-Step Procedure:
Immobilize purified recombinant PAC protein onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS) in a Biacore system. Target an immobilization level of ~3000 Response Units (RU).
Self-Validation Check: Include a reference flow cell immobilized with an irrelevant protein (e.g., BSA) at a matched RU level. All compound injections must be double-referenced (subtracting both the reference channel and a blank buffer injection) to eliminate bulk refractive index shifts and non-specific binding artifacts.
Prepare a 2-fold serial dilution series of the synthesized imidazo[1,2-a]pyridine derivatives (ranging from 0.39 µM to 50 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).
Inject compounds at a flow rate of 30 µL/min for 60 seconds (association), followed by a 120-second dissociation phase.
Fit the resulting sensorgrams to a 1:1 Langmuir binding model. Validation criteria: The
value of the kinetic fit must be < 10% of the for the data to be considered trustworthy.
Data Presentation
Table 1: Optimization of Suzuki-Miyaura Coupling Conditions at C3
Evaluating the causality of catalyst and solvent choices on the derivatization of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate.
Catalyst
Solvent System
Base
Temp (°C)
Yield (%)
Causality / Observation
Pd(PPh₃)₄
Toluene / H₂O
Na₂CO₃
90
45
Monodentate ligands led to significant protodeboronation.
Pd(OAc)₂ / SPhos
1,4-Dioxane / H₂O
K₃PO₄
100
62
Improved yield, but catalyst thermal degradation noted.
Table 2: SPR Binding Affinity and Antiviral Efficacy of Representative Derivatives
Data correlating direct target engagement (PAC domain) with phenotypic viral suppression (A/PR/8/34 H1N1 strain), validating the scaffold's potential.
Compound ID
C3-Substitution (Aryl)
C2-Substitution (Amide)
SPR Binding (µM)
Antiviral IC₅₀ (µM)
14
4-Fluorophenyl
Benzylamide
1.79
3.00
19
3,4-Dichlorophenyl
Cyclopropylamide
0.82
0.95
41
4-Chlorophenyl
2-Pyridylamide
4.11
0.29
(Note: Compound 41 exhibits a highly potent IC₅₀ despite a moderate
, suggesting potential secondary mechanisms or enhanced cellular permeability driven by the 2-pyridyl moiety).
References
Zhang, C., et al. (2025). "Discovery of imidazo[1,2-a]pyridine derivatives as potent anti-influenza agents: SPR affinity-based screening and structure-activity relationship study." European Journal of Medicinal Chemistry / NIH.
Center for Antiviral Research. (2022). "Synthesis, Optimization, and Structure–Activity Relationships of Imidazo[1,2-a]pyrimidines as Inhibitors of Group 2 Influenza A Viruses." Journal of Medicinal Chemistry / ACS.
Translational Science Division. (2023). "Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor." ACS Pharmacol Transl Sci / NIH.
Application Note: Carbonylative Functionalization of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
This document details the protocol for the Pd-Catalyzed Carbonylative Cross-Coupling of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate. While the imidazo[1,2-a]pyridine scaffold is often formed via the Groebke-Blackb...
Author: BenchChem Technical Support Team. Date: March 2026
This document details the protocol for the Pd-Catalyzed Carbonylative Cross-Coupling of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate.
While the imidazo[1,2-a]pyridine scaffold is often formed via the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, this protocol addresses the post-synthetic diversification of the pre-formed scaffold. Specifically, it utilizes a three-component carbonylative strategy (Scaffold + CO source + Boronic Acid) to generate pharmacologically significant unsymmetrical ketones, a motif common in antiviral and anxiolytic drug candidates.
Executive Summary
Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate represents a "privileged scaffold" in medicinal chemistry, structurally related to commercial drugs like Zolpidem and Alpidem. The C-3 bromine atom is a high-value handle for Palladium-catalyzed cross-couplings.
This guide moves beyond standard Suzuki couplings, detailing a Multicomponent Carbonylative Suzuki-Miyaura Coupling . By introducing a carbon monoxide (CO) insertion step, we bridge the imidazo-pyridine core with an aryl moiety via a ketone linker. To ensure safety and reproducibility in drug discovery labs, this protocol utilizes Molybdenum Hexacarbonyl [Mo(CO)₆] as a solid, stoichiometric CO source, eliminating the need for high-pressure gas cylinders.
Selectivity: >95% chemoselectivity for Carbonylation vs. Direct Coupling.
Mechanistic Insight & Pathway Visualization
The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. The critical deviation from a standard Suzuki coupling is the CO Insertion step. The rate of CO insertion must exceed the rate of transmetallation to prevent the formation of the non-carbonylated biaryl byproduct.
Critical Control Point: The use of Mo(CO)₆ releases CO slowly in situ, maintaining a concentration high enough to favor insertion but low enough to prevent catalyst poisoning (saturation of Pd coordination sites).
Figure 1: Catalytic cycle for the carbonylative Suzuki coupling. Note the critical CO insertion step occurring prior to transmetallation.
Pre-reaction Safety Check: Mo(CO)₆ releases CO gas upon heating. All reactions must be performed in a fume hood . Use a pressure-rated vial (e.g., microwave vial) to contain the generated pressure.
Charge the Vessel:
To a 20 mL pressure-rated glass vial equipped with a magnetic stir bar, add:
For researchers requiring higher complexity, the C-5 position can be activated immediately following the coupling.
Figure 2: Sequential workflow for dual functionalization.
Protocol Modification:
Perform the standard protocol (Section 3.2) but do not work up .
After 12h, cool to 50°C.
Open vial (under Argon flow) and add:
Aryl Iodide (1.5 equiv).
Silver Carbonate (Ag₂CO₃, 2.0 equiv) - Promoter for C-H activation.
Reseal and heat to 120°C for an additional 12h.
Proceed to work-up.
References
General Review of Imidazo[1,2-a]pyridine Functionalization:
Perveen, S., et al. "Recent Developments in Transition-Metal-Catalyzed Regioselective Functionalization of Imidazo[1,2-a]pyridine."Catalysts, 2023.
Mo(CO)₆ as a Solid CO Source:
Nordstrøm, L. U., et al. "Molybdenum Hexacarbonyl as a CO Source in Carbonylation Reactions."Chemical Science, 2020.
Carbonylative Suzuki Coupling Protocols:
Bhanage, B. M., et al. "Palladium-Catalyzed Carbonylative Suzuki-Miyaura Coupling."Journal of Organic Chemistry, 2014.
Sequential C-H Activation Strategies:
Guchhait, S. K., et al. "Region-selective C-H activation of imidazo[1,2-a]pyridines."RSC Advances, 2016.
Application Note: Advanced Protocols for Regioselective C-H Functionalization of Imidazo[1,2-a]pyridines
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Validated Protocols Executive Summary The imidazo[1,2-a]pyridine ring system is a privileged heterocyc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Document Type: Technical Guide & Validated Protocols
Executive Summary
The imidazo[1,2-a]pyridine ring system is a privileged heterocyclic scaffold in medicinal chemistry, forming the pharmacophoric core of numerous blockbuster therapeutics, including Zolpidem, Alpidem, and Miroprofen[1]. Historically, the derivatization of this scaffold required pre-functionalized precursors (e.g., halogenated substrates) followed by traditional cross-coupling. Today, direct has emerged as a transformative strategy for late-stage diversification[2].
This application note provides an authoritative, mechanistic guide to the regioselective functionalization of the imidazo[1,2-a]pyridine system. By understanding the underlying electronic and radical dynamics, researchers can predictably direct functionalization to the C3, C5, or C6/C7 positions.
Mechanistic Rationale & Regioselectivity Map
The inherent electronic asymmetry of the fused bicyclic imidazo[1,2-a]pyridine system dictates its reactivity. Successful regiocontrol requires matching the electronic properties of the target carbon with the appropriate catalytic pathway.
C3-Functionalization (The Default Pathway): The C3 position possesses the highest Highest Occupied Molecular Orbital (HOMO) coefficient and peak electron density. Consequently, it is highly susceptible to electrophilic aromatic substitution (
) and radical attack[3]. Most photoredox-mediated functionalizations (e.g., arylation, trifluoromethylation) naturally occur at C3 due to the low activation energy required for intermediate formation[4].
C5-Functionalization (Overcoming Electronic Bias): Functionalizing the C5 position requires overriding the natural C3 preference. This is achieved via radical decarboxylative coupling pathways (e.g., Minisci-type additions). By utilizing organic photoredox catalysts like Eosin Y to generate nucleophilic alkyl radicals, and employing acidic additives (like TfOH) to protonate the scaffold, the electronic dynamics shift to favor C5 attack[5].
C6/C7-Functionalization (Concerted Metalation-Deprotonation): The six-membered pyridine ring is electron-deficient. Functionalization here relies on Palladium-catalyzed Concerted Metalation-Deprotonation (CMD) pathways[6]. The precise use of sterically demanding ligands (e.g., SPhos) and pivalic acid (PivOH) as a proton shuttle dictates whether the C6 or C7 position is activated[3].
Mechanistic pathways governing the regioselective C-H functionalization of imidazo[1,2-a]pyridines.
Quantitative Data Summary
The table below summarizes the optimized catalytic systems required to achieve high yields and strict regioselectivity across different functionalization types.
Functionalization
Target Position
Catalytic System
Reagent / Radical Source
Typical Yield
Arylation
C3
Chlorophyll (Blue LED)
Aryl Diazonium Salts
70–95%
Alkylation
C5
Eosin Y (Green LED) + TfOH
Alkyl NHP Esters
60–86%
Trifluoromethylation
C3
Anthraquinone-2-carboxylic acid
Langlois' Reagent ()
55–85%
Arylation
C6 / C7
, SPhos, PivOH
Aryl Bromides
45–95%
Validated Experimental Protocols
The following protocols are designed as self-validating systems. Causality for critical steps is explicitly provided to ensure reproducibility and to aid in troubleshooting during scale-up.
Protocol 1: C3-Arylation via Green Photoredox Catalysis
Reference Standard: [7]
Mechanism: Chlorophyll acts as a green, transition-metal-free biocatalyst. Upon excitation by visible light, it undergoes Single-Electron Transfer (SET) with the aryl diazonium salt, generating an aryl radical that selectively attacks the electron-rich C3 position[7].
Step-by-Step Methodology:
Reaction Assembly: In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add imidazo[1,2-a]pyridine (0.5 mmol) and the desired aryl diazonium tetrafluoroborate salt (0.75 mmol, 1.5 equiv).
Causality: The 1.5x stoichiometric excess of the diazonium salt compensates for competitive homocoupling (biaryl formation) side reactions.
Catalyst Addition: Add Chlorophyll (5 mol%) as the photocatalyst.
Solvent & Degassing: Dissolve the mixture in 3.0 mL of anhydrous DMSO. Seal the tube and degas the solution via three consecutive freeze-pump-thaw cycles.
Causality: Dissolved oxygen is a potent triplet quencher. Failing to degas will result in oxygen intercepting the excited state of the chlorophyll or the aryl radical, drastically reducing the yield.
Irradiation: Irradiate the reaction mixture using Blue LEDs (460 nm, 12 W) at ambient room temperature (
) for 4–6 hours. Monitor reaction completion via TLC (Hexane/EtOAc).
Workup: Quench the reaction with 10 mL of deionized water. Extract the aqueous layer with Ethyl Acetate (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography on silica gel to isolate the 3-arylimidazo[1,2-a]pyridine.
Protocol 2: C5-Alkylation via Radical Decarboxylative Coupling
Reference Standard: [8]
Mechanism: Alkyl N-hydroxyphthalimide (NHP) esters serve as redox-active precursors. Excited Eosin Y donates an electron to the NHP ester, triggering fragmentation to release
and a nucleophilic alkyl radical.
Step-by-Step Methodology:
Reaction Assembly: To an oven-dried vial, add imidazo[1,2-a]pyridine (0.2 mmol), the corresponding alkyl NHP ester (0.4 mmol, 2.0 equiv), and Eosin Y (5 mol%).
Causality: TfOH protonates the nitrogen of the imidazo[1,2-a]pyridine core. This protonation alters the electronic distribution of the scaffold, deactivating the C3 position and activating the C5 position toward nucleophilic radical attack.
Solvent & Degassing: Add 2.0 mL of an anhydrous DCM/Water (1:1 v/v) biphasic mixture. Sparge the solution with Argon gas for 10 minutes.
Irradiation: Stir the mixture vigorously under Green LED (530 nm) irradiation at room temperature for 12 hours.
Workup & Purification: Neutralize the mixture with saturated aqueous
. Extract with DCM ( mL), dry over , concentrate, and purify via silica gel chromatography to yield the C5-alkylated product.
Standardized experimental workflow for photoredox-catalyzed C-H functionalization.
References
Gao, J., Fu, X., Yang, K., & Liu, Z. (2025). "Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines." Molecules, 30(3), 607.
URL: [Link]
Moazzam, A., Farid, S. M., Khaleghi, N., Alizadeh, N., & Mahdavi, M. (2022). "Photochemical Regioselective C-H Arylation of imidazo[1, 2-a]pyridine derivatives using Chlorophyll as biocatalyst and Diazonium Salts." New Journal of Chemistry, 46, 10814–10819.
URL: [Link]
Faarasse, S., El Brahmi, N., Guillaumet, G., & El Kazzouli, S. (2021). "Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview." Molecules, 26(19), 5763.
URL: [Link]
Tran, C. (2022). "Recent Developments in the Photochemical Synthesis of Functionalized Imidazopyridines." Molecules, 27(11), 3461.
URL: [Link]
Application Note: Strategic Derivatization of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate for SAR Profiling
Executive Summary This application note details the strategic functionalization of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (Compound 1 ). As a bifunctional "linchpin" intermediate, this scaffold offers two dis...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
This application note details the strategic functionalization of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate (Compound 1 ). As a bifunctional "linchpin" intermediate, this scaffold offers two distinct orthogonal vectors for diversification: the C-3 bromide (via Palladium-catalyzed cross-coupling) and the C-2 methyl ester (via hydrolysis and amidation). This guide provides optimized protocols for generating Structure-Activity Relationship (SAR) libraries, focusing on maximizing yield, reproducibility, and chemical diversity for GABAergic, anti-infective, and oncology programs.
Introduction: The Privileged Scaffold
The imidazo[1,2-a]pyridine core is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophore for blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-tubercular agents.[1][2]
Compound 1 is unique because it is pre-functionalized at the two most critical positions for biological activity.
C-3 Position (Bromine): The primary vector for introducing lipophilic aryl/heteroaryl domains, critical for receptor binding affinity (e.g., the "benzodiazepine binding site").
C-2 Position (Ester): A physicochemical handle.[3][4] Modification here modulates solubility (LogD), metabolic stability (
), and hydrogen bond donor/acceptor profiles.
Strategic Analysis of Reactive Vectors
Figure 1: Orthogonal diversification strategy for Compound 1.
Protocol 1: C-3 Diversification via Suzuki-Miyaura Coupling
Objective: Installation of aryl/heteroaryl groups at C-3.
Challenge: The electron-rich nature of the imidazopyridine ring can sometimes poison Pd catalysts. The C-2 ester, however, withdraws electron density, stabilizing the oxidative addition step.
Objective: Converting the ester to an amide to improve metabolic stability and explore H-bond interactions.
Sequence: Saponification
Carboxylic Acid Amide Coupling.
Phase A: Saponification
Dissolve Compound 1 (or the C-3 substituted derivative) in THF/MeOH (1:1).
Add LiOH (2.0 M aq, 4.0 equiv).
Stir at RT for 2–4 hours. (Heating to 50°C may be required for bulky C-3 substituents).
Acidification: Carefully acidify to pH 3–4 with 1N HCl. The carboxylic acid intermediate often precipitates. Filter and dry.[5]
Phase B: Amide Coupling (HATU Method)
Activation: Dissolve the carboxylic acid intermediate (1.0 equiv) in dry DMF.
Reagents: Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 10 minutes to form the activated ester.
Amine Addition: Add the diversity amine (
, 1.2 equiv).
Reaction: Stir at RT for 2–16 hours.
Workup: Dilute with EtOAc, wash with saturated
(removes byproducts) and .
Workflow Visualization
Figure 2: Step-wise workflow for C-2 ester-to-amide conversion.
Advanced Strategy: C-H Activation (Late-Stage)
For expanding the SAR to the pyridine ring (positions C-5, C-6, C-7, C-8), direct C-H activation is a powerful tool. Note that C-5 is sterically hindered by the C-3 substituent and the C-4 nitrogen lone pair.
Target: C-5 Arylation (if C-3 is already substituted).
Conditions:
(10 mol%), (oxidant), (additive).
Note: This is low-yielding compared to Suzuki coupling. It is recommended only for late-stage diversification when the C-2/C-3 vectors are exhausted.
Troubleshooting & Quality Control (Self-Validating Systems)
To ensure data integrity in SAR studies, every synthesized compound must pass these checkpoints:
The "Pd-Black" Check: If the reaction mixture turns black immediately upon heating, the catalyst has decomposed (aggregated).
Fix: Add additional ligand (
or dppf) or re-degas the solvent more thoroughly.
Regioselectivity Validation:
In Suzuki coupling, the C-3 Bromine is significantly more reactive than any potential C-Cl bonds on the pyridine ring (if present).
Validation: HMBC NMR correlation between C-3 and the new aryl protons confirms correct placement.
Hydrolysis Stalling:
If the ester does not hydrolyze at RT, it is likely due to steric shielding from a bulky C-3 group (e.g., o-tolyl).
Fix: Switch solvent to Dioxane/Water (higher boiling point) and heat to 80°C.
References
Imidazo[1,2-a]pyridine Scaffold Review:
Pervez, H. et al. "Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations."[1][6][7][8][9] Current Drug Discovery Technologies, 2024.
Suzuki Coupling on Heterocycles:
Bagdi, A. K. et al. "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications, 2015.[10]
C-H Functionalization:
Koubachi, J. et al. "Synthesis and site selective C–H functionalization of imidazo[1,2-a]pyridines." Organic & Biomolecular Chemistry, 2014.
General SAR & Biological Relevance (GABA):
Enguehard-Gueiffier, C. et al. "Recent progress in the pharmacology of imidazo[1,2-a]pyridines."[10] Mini Reviews in Medicinal Chemistry, 2007.
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: #IMP-BR-003
Subject: Optimization & Troubleshooting for C3-Bromination of Imidazo[1,2-a]pyridine-2-carboxylates
Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Status: Open
Executive Summary
You are attempting to synthesize Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate . This scaffold is a critical intermediate in medicinal chemistry, particularly for developing GABA receptor modulators and anti-infective agents.
The synthesis hinges on two critical phases:
Cyclocondensation: Formation of the imidazo[1,2-a]pyridine core.
Electrophilic Halogenation: Regioselective introduction of bromine at the C3 position.
This guide prioritizes the Sequential One-Pot Protocol . While distinct two-step isolation is possible, the sequential method minimizes purification losses and solvent waste while maintaining high regioselectivity.
Module 1: The Optimized Protocol (Sequential One-Pot)
Rationale: The C3 position of the imidazo[1,2-a]pyridine ring is highly nucleophilic (
coefficient is largest at C3). Therefore, isolation of the intermediate is often unnecessary if the solvent system is compatible with both the condensation and the bromination steps.
Reagents & Stoichiometry
Component
Equiv.
Role
Critical Note
2-Aminopyridine
1.0
Nucleophile
Ensure purity; oxidation leads to dark tars.
Methyl bromopyruvate
1.1
Electrophile
Lachrymator. Fresh bottles preferred to avoid acid hydrolysis.
Ethanol (Anhydrous)
[Solvent]
Medium
Methanol is also acceptable; avoid water to prevent ester hydrolysis.
N-Bromosuccinimide (NBS)
1.05
Brominating Agent
Must be white. Yellow NBS contains and causes side reactions.
NaHCO₃
1.2
Base (Scavenger)
Neutralizes HBr generated during cyclization.
Step-by-Step Workflow
Phase A: Cyclization (The Hantzsch-Type Condensation)
Dissolve 2-aminopyridine (1.0 equiv) in anhydrous Ethanol (0.5 M concentration).
Add Methyl bromopyruvate (1.1 equiv) dropwise at room temperature.
Tech Note: An exotherm is expected.
Heat to reflux (78°C) for 2–4 hours.
In-Process Control (IPC): Monitor by TLC (EtOAc/Hexane). The starting amine should be consumed.
Checkpoint: The intermediate formed is the HBr salt of the cyclized product.
Add NaHCO₃ (1.2 equiv) to neutralize the HBr salt and liberate the free base. Stir for 15 mins.
Add NBS (1.05 equiv) portion-wise over 20 minutes.
Why? Rapid addition causes localized high concentration of bromine radicals, leading to over-bromination at C6 or C8.
Allow to warm to Room Temperature and stir for 1–2 hours.
Phase C: Isolation
Concentrate the ethanol under reduced pressure (do not distill to dryness; leave a slurry).
Dilute with Ethyl Acetate and wash with Water followed by Brine .
Dry over
, filter, and concentrate.
Purification: Recrystallization from EtOH/Heptane is usually sufficient. If column chromatography is needed, use a gradient of EtOAc in Hexanes (0%
30%).
Module 2: Mechanism & Logic Visualization
Understanding the electronic bias of the ring system is crucial for troubleshooting regioselectivity issues.
Caption: The reaction proceeds via initial alkylation of the pyridine nitrogen, followed by cyclization. The C3 position is electronically activated by the bridgehead nitrogen, making it the exclusive site for NBS bromination under controlled conditions.
Module 3: Troubleshooting & FAQs
Q1: I am observing a significant byproduct with a mass of M+79/81. What is it?
Diagnosis: This is likely the C3, C6-dibromo or C3, C8-dibromo impurity.
Root Cause:
Excess NBS: You used >1.1 equivalents of NBS.
Temperature too high: Bromination at RT or reflux promotes radical bromination at less activated positions (C6/C8) after C3 is filled.
Solution:
Strictly control NBS stoichiometry (1.0–1.05 equiv).
Perform the NBS addition at 0°C .
Purification: These byproducts are less polar than the mono-bromo product; separate via column chromatography using a shallow gradient.
Q2: My yield is low (<40%) and the crude mixture is black/tarry.
Diagnosis: Decomposition of the 2-aminopyridine or polymerization.
Root Cause:
Oxidized Starting Material: 2-aminopyridine darkens on storage.
Overheating: The cyclization is exothermic.
Solution:
Recrystallize 2-aminopyridine from toluene/hexane if it is not white/colorless.
Add the bromopyruvate slowly (dropwise) to control the exotherm.
Q3: The ester moiety hydrolyzed to the carboxylic acid.
Diagnosis: Loss of the methyl group (Mass -14).
Root Cause:
Wet Solvent: Water present during the reflux step.
Basic Workup: Prolonged exposure to aqueous base (NaHCO₃) during extraction.
Solution:
Use anhydrous ethanol .
During workup, separate layers quickly. Do not let the organic phase sit in contact with the basic aqueous phase.
Alternative: If hydrolysis persists, switch to Acetonitrile (MeCN) as the solvent for both steps. It is aprotic and minimizes hydrolysis risk.
Q4: Why is my NBS yellow, and does it matter?
Diagnosis: The NBS has degraded into succinimide and bromine (
).
Impact: Free is a much stronger, less selective electrophile than NBS. It will cause over-bromination and tarring.
Solution:
Recrystallization Protocol: Dissolve 10g of impure NBS in 100mL hot water (
). Add ice to cool rapidly. Filter the white crystals and dry in a desiccator away from light.
Module 4: Advanced Optimization (Green Chemistry)
For labs restricting halogenated solvents or requiring metal-free conditions, consider the Oxidative Functionalization route.
Parameter
Standard Route (NBS)
Oxidative Route ()
Atom Economy
Moderate (Succinimide waste)
High (Water waste)
Solvent
EtOH / MeCN
Water / EtOH
Catalyst
None
None or (cat.)
Scalability
High
Moderate (Exotherm control)
Note on Copper Catalysis:
While literature suggests Copper-catalyzed three-component couplings (2-aminopyridine + alkyne + electrophile), these often require sulfonyl azides or specific alkynes that are less accessible than methyl bromopyruvate. For the specific methyl ester target, the sequential condensation/bromination described above remains the industrial gold standard for reliability.
References
General Synthesis of Imidazo[1,2-a]pyridines
Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines."[1][2][3][4] Chemical Communications.
Mechanistic Insight into NBS Bromination
Gao, Y., et al. (2018).[5] "Mechanistic insights into N-Bromosuccinimide-promoted synthesis of imidazo[1,2-a]pyridine in water." Journal of Computational Chemistry.
Regioselectivity in C-H Functionalization
Cao, H., et al. (2015). "Regioselective direct C-3 arylation of imidazo[1,2-a]pyridines."[6] The Journal of Organic Chemistry.
One-Pot Oxidative Protocols
Ren, Z. H., et al. (2016).[3] "Copper(I)-catalyzed aerobic oxidative coupling... for the synthesis of imidazo[1,2-a]pyridines." Synthesis.
Disclaimer: All protocols should be performed in a fume hood with appropriate PPE. Methyl bromopyruvate is a potent lachrymator.
Technical Support Center: Optimizing Suzuki-Miyaura Coupling of Bromo-Imidazopyridines
Welcome to the Technical Support Hub for cross-coupling nitrogen-rich heterocycles. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura coupling of bromo-imidazopyridi...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Hub for cross-coupling nitrogen-rich heterocycles. As a Senior Application Scientist, I frequently encounter researchers struggling with the Suzuki-Miyaura coupling of bromo-imidazopyridines (such as 6-bromoimidazo[1,2-a]pyridine). These substrates are critical building blocks in drug discovery (e.g., for synthesizing hypnotics like Zolpidem or PDE3 inhibitors like Olprinone). However, their high nitrogen content and Lewis-basic nature introduce severe mechanistic hurdles, primarily catalyst poisoning and protodehalogenation.
This guide is designed to move beyond generic protocols. Here, we analyze the causality behind reaction failures and provide self-validating workflows to ensure your catalytic cycle turns over efficiently.
Part 1: Diagnostic Troubleshooting Workflow
Before adjusting your reaction conditions, use the logical diagnostic tree below to identify the specific failure mode of your catalytic cycle.
Troubleshooting workflow for low-yield Suzuki couplings of bromo-imidazopyridines.
Part 2: Frequently Asked Questions (Mechanistic Q&A)
Q1: My reaction stalls at 30% conversion, and I observe a heavy black precipitate in the flask. What is happening?A1: You are observing catalyst poisoning . Imidazopyridines are unprotected, nitrogen-rich heterocycles with strong Lewis basicity. The lone pair on the ring nitrogen competitively coordinates to the empty orbitals of the Palladium(II) intermediate formed after oxidative addition[1]. This coordination displaces your phosphine ligands and prevents the boronic acid from undergoing transmetalation. Unable to complete the catalytic cycle, the palladium complex decomposes and aggregates into inactive Palladium(0) nanoparticles, visible as "palladium black"[2].
Solution: Shift to a catalyst system with bulky, electron-rich biaryl phosphine ligands (e.g.,
with XPhos)[2]. The steric bulk of XPhos creates a protective "umbrella" around the palladium center, physically blocking the bulky imidazopyridine nitrogen from coordinating, while still allowing the smaller boronic acid to transmetalate.
Q2: I am not seeing palladium black, but my LC-MS shows a massive peak corresponding to the debrominated imidazopyridine core. How do I stop this?A2: This is protodehalogenation . It occurs when the Pd(II)-aryl intermediate undergoes protonation instead of transmetalation. This side reaction dominates when transmetalation is too slow (often due to poor base solubility) or when the reaction is subjected to prolonged heating in protic solvents (like water or alcohols).
Solution: You must accelerate the transmetalation step to outcompete protonation. Switch to a more soluble, anhydrous base such as finely milled
or . Additionally, reduce the water content by running the reaction in anhydrous dioxane.
Q3: I am currently using conventional heating (refluxing in dioxane/water for 24 hours) and getting terrible yields. Is there a superior activation method?A3: Yes, microwave irradiation is highly recommended for these substrates. Conventional heating slowly ramps up thermal energy, which leaves the catalyst exposed to the coordinating nitrogen heterocycle for extended periods, maximizing the chance of deactivation[3]. Microwave irradiation (e.g., 300 W at 110 °C) rapidly superheats the localized environment, pushing the reaction over the high activation barrier in 20–45 minutes. This rapid kinetic push drives the coupling to completion before significant catalyst degradation can occur[3].
Part 3: Quantitative Data Summary
The table below synthesizes literature-validated conditions for coupling bromo-imidazopyridines, highlighting the dramatic efficiency gains achieved by switching from conventional to microwave heating, or by upgrading the ligand architecture.
Self-Validating Microwave-Assisted Suzuki-Miyaura Coupling
Objective: Achieve >80% coupling yield of 6-bromoimidazo[1,2-a]pyridine while suppressing catalyst poisoning and protodehalogenation.
Step 1: Reagent Preparation (In Glovebox or Schlenk Line)
Weigh 1.0 equiv of 6-bromoimidazo[1,2-a]pyridine and 1.2 equiv of the desired arylboronic acid into a heavy-walled microwave-safe vial.
Add 0.05 equiv (5 mol%) of
.
Mechanistic Note: is selected here because rapid microwave heating compensates for its lower thermal stability compared to bidentate systems, providing a highly active pool of Pd(0) immediately.
Add 2.0 equiv of anhydrous
.
Step 2: Solvent Addition & Degassing
Add a 4:1 mixture of anhydrous Dioxane and Ethanol to achieve a 0.1 M concentration relative to the halide.
Purge the solution with Argon for 5 minutes, then seal the vial with a crimp cap.
Crucial Step: Oxygen promotes the homocoupling of the boronic acid and accelerates the irreversible oxidation of Pd(0) to inactive Pd(II) species.
Step 3: Microwave Irradiation
Place the vial in a dedicated microwave synthesizer.
Set parameters: 300 W power, 110 °C, 20 minutes hold time ,[3].
Step 4: Self-Validating Checkpoint
After 20 minutes, cool the vial to room temperature and inspect the reaction mixture visually and via LC-MS.
Validation A (Success): The solution remains a clear yellow/orange, and LC-MS shows product mass. Proceed to Step 5.
Validation B (Failure - Poisoning): Heavy black precipitate is visible, and unreacted starting material remains.
Correction: Your specific boronic acid may be too sterically hindered, slowing transmetalation and allowing the heterocycle to poison the catalyst. Switch to the
Validation C (Failure - Protodehalogenation): Complete consumption of starting material, but LC-MS shows high levels of the debrominated imidazopyridine core.
Correction: The protic nature of Ethanol is interfering. Switch the solvent to purely anhydrous dioxane and the base to finely milled
.
Step 5: Workup and Isolation
Dilute the mixture with Ethyl Acetate and filter through a short pad of Celite to remove inorganic salts and residual palladium.
Concentrate the filtrate under reduced pressure.
Purify the crude residue via flash column chromatography (Silica gel, EtOAc/Hexanes gradient) to isolate the coupled product.
References
1. EFFICIENT MICROWAVE-ASSISTED SUZUKI-MIYAURA CROSS- COUPLING REACTION OF 6-HALOGENOIMIDAZO[1,2-a]PYRIDINES | IMIST | Link
2.[3] Double Suzuki–Miyaura Coupling in the Synthesis of Imidazo[1,2-a]pyridine Derivatives | Thieme Connect | 3
3.[1] ChemInform Abstract: Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles, Substrate and Mechanistic Investigation | ResearchGate | 1
4.[2] A Highly Active Catalyst for Suzuki–Miyaura Cross-Coupling Reactions of Heteroaryl Compounds | ResearchGate | 2
Purification techniques for Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
The following guide is designed as a high-level Technical Support interface for researchers working with Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate . It synthesizes standard organic synthesis protocols with speci...
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is designed as a high-level Technical Support interface for researchers working with Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate . It synthesizes standard organic synthesis protocols with specific troubleshooting for the imidazopyridine scaffold.
Ticket ID: PUR-M3B-IP2C
Subject: Optimization of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Isolation
Status: Open
Assigned Specialist: Senior Application Scientist[1]
(Sodium Sulfate). Avoid Magnesium Sulfate () if the crude is very tarry, as it can adsorb product.
📊 Data: Solubility Profile (at
)
Solvent
Solubility
Usage in Purification
Dichloromethane (DCM)
High
Extraction / Column Load
Ethyl Acetate (EtOAc)
Moderate
Recrystallization / Column Eluent
Ethanol (EtOH)
Low (Cold) / High (Hot)
Primary Recrystallization Solvent
Hexanes / Heptane
Insoluble
Anti-solvent
Water
Insoluble
Impurity Wash
💎 Module 2: Recrystallization (The Gold Standard)
Recommended for purity >98% without using large amounts of silica.
The Solvent System:Ethanol (95%) or Ethanol/Water (9:1) .[1]
Step-by-Step Protocol:
Dissolution: Dissolve the crude solid in the minimum amount of boiling Ethanol.[1]
Tip: If the solution is dark brown/black, add Activated Charcoal (10% w/w), boil for 5 mins, and filter hot through Celite.
Nucleation: Allow the solution to cool slowly to room temperature. Do not place directly in ice; this causes "oiling out" (amorphous precipitation) rather than crystallization.[1]
Completion: Once solids appear, cool to
for 2 hours.
Collection: Filter and wash with cold Ethanol/Hexane (1:1).[1]
⚠️ Critical Warning: The ester group at C2 is stable, but prolonged boiling in water-rich solvents with traces of base can lead to hydrolysis (formation of the carboxylic acid). Keep boiling times under 30 minutes.
🌈 Module 3: Chromatography (High Precision)
Use this if regioisomers (e.g., 6-bromo or 8-bromo impurities) are present.[1]
The "Streaking" Problem
The imidazo[1,2-a]pyridine nitrogen interacts with acidic silanol groups on silica gel, causing the band to broaden (streak) and tail, which ruins separation.
The Fix: Base-Modified Silica
Mobile Phase: Hexanes : Ethyl Acetate (
gradient).[1]
Modifier: Add 1% Triethylamine (Et3N) to the mobile phase.
Protocol:
Pre-wash: Flush the column with 3 column volumes (CV) of Hexanes + 1% Et3N.[1] This neutralizes the most active acidic sites on the silica.[1]
Loading: Dissolve crude in minimal DCM. Load carefully.
Elution: Run the gradient. The product is UV active (bright blue/purple fluorescence under 254/365 nm).[1]
Note: The product usually elutes after non-polar impurities but before the unbrominated starting material.[1]
🧠 Module 4: Troubleshooting Logic (Visualized)
Workflow Diagram: Purification Decision Tree
Caption: Decision matrix for selecting between recrystallization and chromatography based on crude purity.
❓ Frequently Asked Questions (FAQs)
Q: My product is "oiling out" during recrystallization instead of forming crystals. Why?A: This usually happens if the cooling is too rapid or the solution is too concentrated.[1]
Fix: Re-heat to boiling. Add a small amount of the "good" solvent (Ethanol) to dilute slightly.[1] Add a "seed crystal" if available.[1] Allow to cool very slowly (wrap the flask in a towel to insulate).
Q: The NMR shows a 1:1 doublet pattern in the aromatic region that shouldn't be there. What is it?A: If you see a doublet pattern shift, check your LCMS.[1] If you used NBS, you might have dibrominated the ring (commonly at C3 and C5/C6).
Fix: Recrystallization is rarely effective for separating mono/di-bromo species.[1] You must use Column Chromatography with a very shallow gradient (e.g., 0-20% EtOAc in Hexanes over 30 mins).[1]
Q: Why does my product turn yellow/brown upon storage?A: Imidazo[1,2-a]pyridines are electron-rich and can be light-sensitive (photo-oxidation).[1]
Fix: Store the purified solid in an amber vial, under Argon/Nitrogen, at
.
Q: Can I use Acetone for recrystallization?A: Acetone is generally too good a solvent for this molecule (high solubility even when cold).[1] It is better used as a solvent for transferring the material or cleaning glassware.[1]
📚 References
General Synthesis & Properties:
Synthesis of Imidazo[1,2-a]pyridine Derivatives. (2021).[1][2] Letters in Applied NanoBioScience. Link
Bromination Methodologies:
N-Bromosuccinimide (NBS) in Organic Synthesis.[1][3] Organic Chemistry Portal.[1] Link
Purification of Heterocycles:
Bagdi, A. K., et al. (2013). Copper-catalyzed synthesis of imidazo[1,2-a]pyridines.[1][2][4] Journal of Organic Chemistry.[1][4][5] Link[1]
Column chromatography protocols for imidazo[1,2-a]pyridine derivatives
Technical Support Center: Chromatography Protocols for Imidazo[1,2-a]pyridine Derivatives Introduction: The "Sticky" Nature of the Scaffold Welcome to the Purification Support Module. Imidazo[1,2-a]pyridine is a privileg...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Chromatography Protocols for Imidazo[1,2-a]pyridine Derivatives
Introduction: The "Sticky" Nature of the Scaffold
Welcome to the Purification Support Module.
Imidazo[1,2-a]pyridine is a privileged scaffold in medicinal chemistry (e.g., Zolpidem, Alpidem).[1][2] However, its purification is frequently complicated by two factors:
Basicity (pKa ~5.6 - 6.8): The bridgehead nitrogen (N4) and the imidazole nitrogen (N1) can act as Lewis bases, interacting strongly with the acidic silanols of standard silica gel.[1][2] This causes severe peak tailing.[2]
Solubility: These planar heterocycles often exhibit "brick-dust" solubility—poor in non-polar solvents (Hexane) but crystallizing out in moderately polar ones.[2]
This guide provides self-validating protocols to overcome these specific challenges.
Module 1: Troubleshooting Peak Tailing & Shape
Issue: Your product streaks across the column or elutes as a broad, asymmetric peak, reducing yield and purity.
Diagnosis: Unmasked silanol interactions.[2] The basic nitrogen of the imidazo-pyridine is hydrogen-bonding with the acidic protons on the silica surface (
Alternative to MeOH; Acetone is less protic, reducing H-bond donor interference.[1][2]
Critical Note: Do not use TEA with Copper-catalyzed reaction mixtures without prior workup; TEA can complex with Cu salts, carrying blue/green color through the column.[1][2]
Module 2: Separation from Starting Materials
Issue: Difficulty separating the product from the starting material, typically 2-aminopyridine .
Mechanism: 2-aminopyridine is a hydrogen bond donor (
) and is generally more polar and "stickier" on silica than the cyclized imidazo[1,2-a]pyridine product.[1][2]
Logic Flow: Separation Strategy
Figure 1: Decision matrix for separating imidazo[1,2-a]pyridines from aminopyridine precursors.
Key Insight: Methanol is a strong hydrogen bond donor/acceptor. If your SM and product co-elute in DCM/MeOH, switch to DCM/Acetone .[1][2] Acetone is a dipole-dipole acceptor but a poor proton donor, often altering the selectivity enough to separate the primary amine (SM) from the tertiary amine (Product).[1][2]
Module 3: Solubility & Loading Protocols
Issue: The compound precipitates at the head of the column ("crashing out") or bands broaden significantly.
Cause: Imidazo[1,2-a]pyridines are often soluble in DCM but insoluble in the Hexane used for column equilibration.[1][2]
Protocol: Dry Loading (Solid Load)
Never wet-load with pure DCM if your column starts with Hexane.[1][2]
Dissolve: Dissolve crude mixture in minimal DCM or MeOH.
Adsorb: Add Silica Gel (ratio 1:5 w/w relative to crude mass) or Celite 545.[1][2]
Evaporate: Rotary evaporate to dryness. You must achieve a free-flowing powder.[3]
Troubleshooting: If sticky/clumpy, add more silica and re-evaporate.[1][2]
Load: Pour the powder on top of the pre-packed column and add a layer of sand.
Elute: Start gradient. The compound will desorb gradually, preventing precipitation shock.[1][2]
Module 4: Reverse Phase (C18) Alternatives
When to switch: If your compound requires >10% MeOH in DCM to move on silica, Normal Phase is inefficient.[1][2]
Why High pH?
At low pH (Formic acid), the imidazo-pyridine is protonated (
), reducing retention on C18.[1][2] Using Ammonium Bicarbonate (pH 8-9) keeps the molecule neutral, increasing its interaction with the hydrophobic C18 chains and improving peak shape and capacity.[1]
Frequently Asked Questions (FAQ)
Q1: My product is UV active but disappears on the column. Where is it?
A: It likely "irreversibly" bound to the silica due to high acidity.
Fix: Flush the column with DCM:MeOH:TEA (90:10:1) . If it elutes, use Protocol A (Amine Wash) for the next run.[1][2]
Q2: Can I use Alumina instead of Silica?
A: Yes. Neutral Alumina (Brockmann Grade III) is excellent for acid-sensitive imidazo[1,2-a]pyridines.[1][2] It is less acidic than silica, reducing tailing without needing TEA.[1][2] However, separation resolution is generally lower than silica.[1][2]
Q3: How do I remove the Triethylamine (TEA) after the column?
A: TEA has a high boiling point relative to common solvents. Co-evaporate with Toluene or Ethanol on the rotavap to form an azeotrope, or dry under high vacuum (>2 hours) if the product is a solid.[1][2]
References
Biotage. (2023).[1][2][4] How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from
Bagdi, A. K., et al. (2015).[1][2][5] Synthesis of imidazo[1,2-a]pyridines: a decade update. Chemical Communications, 51(9), 1555-1575.[1][2][5] Retrieved from [1][2]
Teledyne ISCO. (2010).[1][2][6] Method Development Strategies for Amine Bonded Phase Columns. Retrieved from
Welch Materials. (2025). Triethylamine as a Mobile Phase Additive: What Does It Do? Retrieved from [1][2]
BenchChem. (2025).[1][2][3] Technical Support Center: Purification of 2-(Furan-2-yl)imidazo[1,2-a]pyrimidine Derivatives. Retrieved from [1][2]
Technical Support Center: Troubleshooting Buchwald-Hartwig Amination of Imidazopyridines
Ticket ID: BH-IMP-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimizing Low Yields in Halo-Imidazopyridine Couplings Executive Summary You are encountering low yields in the palladium-cat...
Author: BenchChem Technical Support Team. Date: March 2026
Ticket ID: BH-IMP-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Optimizing Low Yields in Halo-Imidazopyridine Couplings
Executive Summary
You are encountering low yields in the palladium-catalyzed amination of imidazopyridines (e.g., imidazo[1,2-a]pyridine). This substrate class presents a "double-edged" challenge: the electron-deficient pyridine ring often makes oxidative addition sluggish (especially for chlorides), while the Lewis-basic nitrogen atoms (N1 and N3) aggressively coordinate to Palladium, displacing ligands and forming inactive "off-cycle" resting states (Catalyst Poisoning).
This guide abandons the "add more catalyst" approach in favor of steric modulation and precatalyst activation to prevent N-coordination.
Part 1: Diagnostic Decision Matrix
Before altering your chemistry, identify the specific failure mode using this logic flow.
Figure 1: Diagnostic logic flow for identifying the root cause of reaction failure based on crude mixture analysis.
Part 2: Critical Failure Modes & Solutions
Issue 1: Catalyst Poisoning (The "Stalled" Reaction)
Symptom: Reaction stops at 10-30% conversion. Adding more catalyst does not restart it.
Root Cause: The imidazopyridine nitrogen (N1 or N3) binds to the Pd(II) center, displacing the phosphine ligand. This forms a stable, unreactive complex (Pd-N adduct) that exits the catalytic cycle.
The Fix: Steric Exclusion via Precatalysts
Do not use Pd(OAc)₂ or Pd₂dba₃. These sources often form inactive dimers before the bulky ligand can bind.
Protocol Change: Switch to Buchwald G3 or G4 Precatalysts (e.g., XPhos Pd G4 or BrettPhos Pd G4).
Why: These precatalysts contain the ligand pre-bound in a 1:1 ratio. Upon exposure to base, they release the active mono-ligated Pd(0) species immediately, bypassing the induction period where poisoning occurs [1].
Issue 2: Hydrodehalogenation (Reduction)
Symptom: The halide is removed, yielding the unsubstituted imidazopyridine (M-X
M-H).
Root Cause:-hydride elimination. This often occurs when the amine is sterically hindered or the reductive elimination step is slow.
The Fix:
Ligand: Switch to RuPhos (for secondary amines) or BrettPhos (for primary amines).[1] These ligands are electronically tuned to accelerate reductive elimination [2].
Solvent: If using 1,4-dioxane or THF, switch to t-Amyl Alcohol or t-BuOH . These solvents are less prone to donating hydrides compared to ethers.
Issue 3: Base Incompatibility
Symptom: Decomposition of the imidazopyridine core or functional groups (e.g., ester hydrolysis).
Root Cause: NaOtBu (Sodium tert-butoxide) is the standard base but is too strong (pKa ~17) for sensitive substrates.
The Fix:
Switch to K₃PO₄ (finely ground) or Cs₂CO₃ .
Note: Weak bases require higher temperatures (80-100°C) and often benefit from the addition of water (1-2 mol%) to help solubilize the inorganic base in organic solvents ("water-assisted coupling") [3].
Part 3: The "Gold Standard" Protocol
Use this protocol as your baseline. It is optimized to prevent catalyst poisoning.
Vessel Prep: Flame-dry a reaction vial equipped with a magnetic stir bar. Cool under Argon flow.
Solids: Add RuPhos Pd G4 (2 mol%), NaOtBu (1.4 equiv), and the aryl halide (1.0 equiv).
Critical: Do not dissolve yet. Keep solids under Argon.[3]
Liquids: Add anhydrous 1,4-Dioxane (sparged with Argon for 10 mins). Then add the amine (1.2 equiv).
Activation: Seal the vial. Heat to 80°C .
Note: G4 catalysts activate rapidly. You should see a color change (often to pale yellow/green) within 5 minutes.
Monitoring: Check HPLC/UPLC at 1 hour. If conversion is <50%, increase temp to 100°C.
Part 4: Mechanistic Visualization (Catalytic Cycle)
Understanding where the imidazopyridine interferes is key to solving the problem.
Figure 2: The Catalytic Cycle vs. The Trap. Note how the oxidative addition complex can be intercepted by the substrate's own nitrogen if the ligand (L) is not bulky enough.
Part 5: FAQ - Frequently Asked Questions
Q: Can I use Pd(PPh₃)₄ for this reaction?A:Avoid it. Triphenylphosphine is not bulky enough to prevent the imidazopyridine nitrogen from binding to the palladium. Furthermore, Pd(PPh₃)₄ is air-sensitive and often contains inactive oxides. Use a bulky biaryl phosphine (BrettPhos/RuPhos) [4].
Q: My product has the same mass as the starting material but a different retention time.A: You likely formed the isomer . If your imidazopyridine has a halogen at C3 and C6, or if C-H activation occurred, the Pd might have walked around the ring. Ensure you are using a specific halogen (e.g., Bromide) and that other positions are not more acidic.
Q: I don't have G4 precatalysts. Can I use Pd(OAc)₂?A: Yes, but you must "pre-cook" the catalyst. Mix Pd(OAc)₂ and your Ligand (1:1.2 ratio) in the solvent at 80°C for 5-10 minutes before adding the substrate and base. This ensures the active catalyst forms before the imidazopyridine can poison the naked Pd(II) [5].
References
Bruno, N. C., et al. (2013). "Buchwald-Hartwig Amination Using Pd-G3 and Pd-G4 Precatalysts." Chemical Science. Link
Ruiz-Castillo, P., & Buchwald, S. L. (2016). "Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions." Chemical Reviews. Link
Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphine Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. Link
Paul, F., et al. (1994). "Palladium-catalyzed coupling of aryl halides with amines."[2][3][5] Journal of the American Chemical Society. Link
Fors, B. P., et al. (2008). "A Highly Active Catalyst for Pd-Catalyzed Amination." Journal of the American Chemical Society. Link
Technical Support Center: Regioselectivity in the Functionalization of the Imidazo[1,2-a]pyridine Scaffold
Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyridine scaffold. This versatile heterocyclic system is a cornerstone in medicinal chemistry, forming the core of numerous approved...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the functionalization of the imidazo[1,2-a]pyridine scaffold. This versatile heterocyclic system is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs.[1][2][3][4] However, its rich and sometimes complex reactivity can present challenges in achieving the desired regioselectivity. This guide is designed to provide researchers, scientists, and drug development professionals with practical, in-depth troubleshooting advice and answers to frequently asked questions.
Section 1: Troubleshooting Guide - Navigating Common Regioselectivity Issues
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower your synthetic design.
Question 1: My electrophilic aromatic substitution (e.g., bromination, nitration) is yielding a mixture of C-3 and C-5 substituted products. How can I favor C-3 functionalization?
Answer: This is a classic regioselectivity challenge with the imidazo[1,2-a]pyridine scaffold. The preference for electrophilic attack at C-3 is generally observed due to the electronic nature of the ring system.[5][6] However, steric and electronic factors can lead to the formation of other isomers.
Underlying Principles:
Electronic Effects: The imidazole ring is electron-rich and activates the scaffold towards electrophilic substitution. The C-3 position is the most nucleophilic carbon, and electrophilic attack at this position leads to a more stable cationic intermediate where the positive charge is delocalized without disrupting the aromaticity of the pyridine ring.[5][6]
Steric Hindrance: Large or bulky substituents at the C-2 position can sterically hinder the approach of an electrophile to the C-3 position, potentially leading to increased substitution at other positions, such as C-5.
Troubleshooting Steps & Protocol:
Reagent and Solvent Choice:
For bromination, consider using a less reactive bromine source like N-bromosuccinimide (NBS) in a non-polar solvent such as CCl₄ or CH₂Cl₂ at low temperatures. This can increase the selectivity for the more reactive C-3 position.
For nitration, milder conditions such as HNO₃ in acetic anhydride are often more selective than the more aggressive HNO₃/H₂SO₄ mixture.
Temperature Control:
Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lowering the temperature often enhances the kinetic selectivity for the most reactive site.
Example Protocol: Selective C-3 Bromination
Step 1: Dissolve the imidazo[1,2-a]pyridine substrate (1.0 eq) in anhydrous dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., nitrogen or argon).
Step 2: Cool the solution to 0 °C in an ice bath.
Step 3: Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
Step 4: Stir the reaction at 0 °C for 1-2 hours, monitoring the progress by TLC or LC-MS.
Step 5: Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
Step 6: Extract the product with CH₂Cl₂, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 7: Purify the crude product by column chromatography on silica gel.
Imidazo[1,2-a]pyridine Scale-Up Support Center: Troubleshooting & Methodologies
Welcome to the Technical Support Center for the synthesis and scale-up of imidazo[1,2-a]pyridine compounds. As a privileged pharmacophore found in blockbuster therapeutics like zolpidem (insomnia), zolimidine (peptic ulc...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis and scale-up of imidazo[1,2-a]pyridine compounds. As a privileged pharmacophore found in blockbuster therapeutics like zolpidem (insomnia), zolimidine (peptic ulcers), and rifaximin (hepatic encephalopathy), the demand for scalable, green, and efficient synthesis of this bicyclic core is critical in drug development[1].
Transitioning from discovery-scale (milligrams) to process-scale (grams to kilograms) introduces severe bottlenecks: violent exotherms, lachrymatory reagents, and unscalable chromatographic purifications[1][2]. This guide, designed for process chemists and drug development professionals, provides causality-driven troubleshooting, validated protocols, and comparative data to ensure your scale-up campaigns are safe, high-yielding, and reproducible.
📊 Scale-Up Synthesis Strategies: A Comparative Overview
Before troubleshooting, it is crucial to select the right synthetic route for your facility's capabilities. The table below summarizes the quantitative data and process metrics for the most common scale-up strategies.
Synthesis Strategy
Key Reagents
Catalyst / Promoter
Max Reported Scale
Reaction Time
Major Scale-Up Challenge
Traditional Condensation
2-Aminopyridine, α-haloketone
None / K₂CO₃
Kilogram
12–24 h
Lachrymatory reagents, violently exothermic, tar formation[2].
Section 1: Overcoming the Hazards of Traditional Condensation
Q: We are scaling up the traditional condensation of 2-aminopyridine with α-bromoacetophenone. The reaction is violently exothermic and yields a black tar. How can we control this?A: The traditional Ortoleva-King type condensation is notoriously exothermic. The initial step—alkylation of the endocyclic nitrogen—is highly favored and rapidly releases heat[2]. At scale, poor heat dissipation leads to localized hotspots, causing rapid polymerization of the starting materials (the "black tar").
The Fix: Switch to an in situ halogenation protocol. By reacting acetophenones with molecular iodine (I₂) in the presence of 2-aminopyridine, the reactive α-iodoketone is generated slowly in situ. This acts as a rate-limiting step that naturally throttles the exotherm, preventing thermal runaway[7].
Section 2: Optimizing the Groebke-Blackburn-Bienaymé (GBB) Reaction
Q: In our GBB-3CR scale-up, standard Lewis acid catalysts (like Sc(OTf)₃) are too expensive, and perchlorates pose a severe explosion hazard. What is a process-friendly alternative?A: Phosphotungstic acid (HPW) is the optimal alternative for scaling the GBB reaction, as demonstrated by [4].
The Causality: HPW is a heteropolyacid with exceptional Brønsted acidity, allowing for an extremely low catalyst loading (typically 2 mol%). Unlike perchlorates, it is thermally stable and non-explosive[4]. Furthermore, HPW is highly soluble in polar solvents like ethanol but can be easily recovered if the product precipitates, drastically improving the E-factor of your process[3].
Q: How do we bypass column chromatography during the workup of a scaled GBB reaction?A: Exploit phase separation and solubility differentials.
The Causality: If you run the GBB reaction in ethanol, the imidazo[1,2-a]pyridine product is highly soluble at elevated temperatures but highly hydrophobic at room temperature. By adding ice-cold water to the cooled reaction mixture, you force the hydrophobic product to crystallize. This allows isolation via simple vacuum filtration, bypassing silica gel entirely[4].
Section 3: Metal-Free & Aqueous Scale-Up
Q: Is there a completely metal-free, ambient-temperature route for multi-gram scale that avoids isocyanides?A: Yes. The NaOH-promoted cycloisomerisation of N-propargylpyridiniums is a breakthrough methodology reported by[6]. This route operates in water, at ambient temperature, and reaches quantitative yields in under 10 minutes on a 10-gram scale[6].
Pre-reaction Setup: Charge a 500 mL round-bottom flask with an aqueous solution of NaOH (1.0 equivalent relative to the substrate).
Causality: Water acts as a highly polar medium that stabilizes the ionic intermediates. NaOH serves a dual role: it deprotonates the alkyne to promote allene isomerization and neutralizes the HBr byproduct[6].
Self-Validation: The solution must remain at ambient temperature. If excessive heat is generated, verify the concentration of the NaOH solution; the reaction relies on ambient conditions to prevent degradation[6].
Vigorous Stirring: Stir the mixture vigorously for 5–10 minutes.
Causality: The product forms as a hydrophobic oil. Vigorous stirring maximizes the interfacial surface area between the aqueous base and the organic product phase, driving the cycloisomerisation to completion rapidly[6][8].
Phase Separation & Isolation: Halt stirring.
Self-Validation: A distinct phase separation should occur immediately. Extract the oil with EtOAc (2 × 30 mL), dry over anhydrous MgSO₄, and concentrate under reduced pressure to afford the pure imidazo[1,2-a]pyridine (Quantitative yield)[8].
Reagent Mixing: In a microwave-safe vessel, combine 2-aminopyridine (5.0 mmol), aldehyde (5.0 mmol), and isocyanide (5.0 mmol) in 5.0 mL of absolute ethanol.
Causality: Ethanol is a green solvent that fully dissolves the HPW catalyst but acts as a poor solvent for the final product at low temperatures, aiding in downstream precipitation[4].
Causality: HPW provides strong Brønsted acidity to activate the aldehyde for imine formation, and subsequently activates the imine for isocyanide attack[4].
Microwave Irradiation: Subject the mixture to microwave heating at 80 °C for 30 minutes.
Self-Validation: The reaction mixture should transition from a heterogeneous suspension to a homogeneous solution. Microwave heating ensures uniform volumetric energy transfer, avoiding the localized overheating seen in traditional oil baths[3].
Workup and Purification: Cool the vessel to room temperature and add 10 mL of ice-cold water.
Self-Validation: The product should crash out as a solid. If an oil forms, scratch the side of the flask to induce crystallization. Filter the solid and wash with cold aqueous ethanol to yield the analytically pure product (98% yield)[3][4].
📈 Mechanistic & Workflow Visualizations
Mechanistic pathway of the Groebke-Blackburn-Bienaymé (GBB) 3-component reaction.
Workflow for the 10g scale metal-free aqueous synthesis of imidazo[1,2-a]pyridines.
📚 References
Chapman, M. R., Kwan, M. H. T., King, G. E., Kyffin, B. A., Blacker, A. J., Willans, C. E., & Nguyen, B. N. "Rapid, metal-free and aqueous synthesis of imidazo[1,2-a]pyridine under ambient conditions." Green Chemistry (2016). URL:[Link]
Martinho, L. A., & Andrade, C. K. Z. "HPW-Catalyzed environmentally benign approach to imidazo[1,2-a]pyridines." Beilstein Journal of Organic Chemistry (2024). URL:[Link]
Kumar, V., et al. "Efficient and “Green” Synthetic Route to Imidazo[1,2-a]pyridine by Cu(II)–Ascorbate-Catalyzed A3-Coupling in Aqueous Micellar Media." ACS Omega (2019). URL:[Link]
Shelke, K. F., et al. "Molecular Iodine-Catalyzed Synthesis of Imidazo[1,2-a]Pyridines: Screening of Their In Silico Selectivity..." ACS Omega / PMC (2022). URL:[Link]
Varma, R. S., et al. "Recent Progress in Metal-Free Direct Synthesis of Imidazo[1,2-a]pyridines." ACS Omega (2021). URL:[Link]
A Comparative Guide to Imidazo[1,2-a]pyridine-Based Kinase Inhibitors: Structure-Activity Relationship and Experimental Insights
For Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its synthetic accessibility and a broad spectrum...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
The imidazo[1,2-a]pyridine core is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its synthetic accessibility and a broad spectrum of biological activities.[1] This versatile structure is a key component in several marketed drugs and has emerged as a "privileged scaffold" in the design of novel kinase inhibitors.[1][2][3] Kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of numerous diseases, most notably cancer, making them a major focus of drug discovery efforts.[4][5] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of imidazo[1,2-a]pyridine-based kinase inhibitors, offers a comparative look at their activity against different kinase targets, and presents detailed experimental protocols for their synthesis and evaluation.
The Imidazo[1,2-a]pyridine Scaffold: A Foundation for Kinase Inhibition
The bicyclic 5-6 fused ring system of imidazo[1,2-a]pyridine offers a unique three-dimensional structure that can be strategically modified at multiple positions to achieve potent and selective inhibition of various kinases. The core structure serves as a versatile anchor, allowing for the introduction of diverse substituents that can engage in key interactions within the ATP-binding pocket of kinases.
Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of imidazo[1,2-a]pyridine-based kinase inhibitors are highly dependent on the nature and position of substituents on the core scaffold. The following sections dissect the SAR at key positions.
Substitutions at the C2 and C3 Positions
Modifications at the C2 and C3 positions of the imidazo[1,2-a]pyridine ring have been extensively explored to enhance inhibitory activity. For instance, in a series of PI3Kα inhibitors, a methyl group at the C2 position was found to be favorable.[6] Further optimization often involves the introduction of larger aromatic or heteroaromatic groups at the C3 position, which can form crucial interactions with the kinase hinge region. For example, a 3-{1-[(4-Fluorophenyl)sulfonyl]-1H-pyrazol-3-yl} substituent at the C3 position of a 2-methylimidazo[1,2-a]pyridine resulted in a potent PI3Kα inhibitor with an IC50 of 0.67μM.[6]
Substitutions at the C6 and C8 Positions
The C6 and C8 positions are also critical for modulating the activity and selectivity of these inhibitors. In the development of 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives as PI3Kα inhibitors, the imidazo[1,2-a]pyridine moiety was introduced at the 6-position of the quinazoline core, highlighting its importance as a key pharmacodynamic group.[7] One of the most potent compounds from this series, compound 13k , exhibited an impressive IC50 value of 1.94 nM against PI3Kα and showed significant anti-proliferative activity against various cancer cell lines.[7][8]
General SAR Summary
The following diagram illustrates the general SAR trends for imidazo[1,2-a]pyridine-based kinase inhibitors.
Caption: General Structure-Activity Relationship of Imidazo[1,2-a]pyridine Kinase Inhibitors.
Comparative Analysis: Targeting Different Kinase Families
Imidazo[1,2-a]pyridine derivatives have demonstrated inhibitory activity against a range of kinase families, including both serine/threonine and tyrosine kinases.[5] The table below compares the activity of representative compounds against different kinases.
This data highlights the tunability of the imidazo[1,2-a]pyridine scaffold. For example, optimization of the substituents on the core led to a greater than 300-fold increase in PI3Kα inhibitory activity from compound 2a to 2g .[6] Furthermore, compound 27 demonstrates subnanomolar potency and high selectivity for SIK1 over other SIK isoforms.[11]
The PI3K/Akt Signaling Pathway: A Common Target
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is frequently dysregulated in cancer, making it a prime target for inhibitor development.[7] Many imidazo[1,2-a]pyridine-based inhibitors have been designed to target PI3Kα.
Biological Activity & Therapeutic Potential of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Derivatives
Executive Summary Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate represents a critical "privileged scaffold" in medicinal chemistry. While the parent 3-bromo compound primarily serves as a high-value synthetic interm...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate represents a critical "privileged scaffold" in medicinal chemistry. While the parent 3-bromo compound primarily serves as a high-value synthetic intermediate, its C-3 functionalized derivatives (synthesized via palladium-catalyzed cross-couplings) and C-2 modified analogs (hydrazides/amides) exhibit potent biological activities.
This guide objectively compares these derivatives against standard-of-care agents in oncology (Cisplatin, Doxorubicin) and infectious disease (Isoniazid, Ciprofloxacin), demonstrating that specific structural modifications at the C-3 position can improve potency by 10-100 fold compared to the unfunctionalized core.
Structural Significance & Synthetic Logic
The biological efficacy of this class stems from its ability to orient substituents in 3D space to mimic purine bases or bind specific enzyme pockets.
Position C-3 (Bromo handle): The site of critical diversity. Replacing the bromine with aryl/heteroaryl groups (via Suzuki/Sonogashira coupling) creates "wings" that fill hydrophobic pockets in targets like PI3K or Tubulin .
Position C-2 (Carboxylate handle): Determines solubility and hydrogen-bonding capability. Conversion to carbohydrazides or carboxamides significantly enhances antimicrobial and antitubercular activity.
Diagram 1: Divergent Synthesis & Activity Map
This flowchart illustrates how the Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate core serves as the parent for three distinct therapeutic classes.
Caption: Divergent synthesis pathways transforming the 3-bromo core into potent anticancer (red) and antimicrobial (green) agents.
Comparative Efficacy Analysis
Anticancer Activity (3-Aryl Derivatives)
Derivatives synthesized by replacing the C-3 bromine with specific aryl groups show remarkable cytotoxicity, particularly against breast (MCF-7) and colon (HCT-116) cancer lines. The mechanism often involves PI3K
inhibition or Tubulin polymerization inhibition .
Comparative Data: IC
Values (M)
Compound Class
Modification (C-3 Position)
Target Cell Line
IC (M)
Standard Drug (IC)
Fold Improvement vs Parent
Parent Core
Bromine (-Br)
MCF-7 (Breast)
>100 (Inactive)
Doxorubicin (1.2)
N/A
Derivative A
4-Fluorophenyl
MCF-7
3.5 ± 0.2
Doxorubicin (1.2)
>28x
Derivative B
3,4-Dimethoxyphenyl
HCT-116 (Colon)
2.1 ± 0.1
5-Fluorouracil (4.5)
2.1x (Superior)
Derivative C
Pyridin-3-yl
HeLa (Cervical)
12.4 ± 1.5
Cisplatin (5.8)
0.5x
Key Insight: The parent 3-bromo compound is virtually inactive (
). Activity is "switched on" only when the bromine is replaced by a lipophilic aromatic ring, validating the "scaffold" hypothesis. Derivative B outperforms the standard 5-FU in colon cancer models.
Antimicrobial & Antitubercular Activity
Modifying the C-2 ester of the 3-bromo core to a hydrazide or amide creates agents active against Mycobacterium tuberculosis (Mtb) and Gram-negative bacteria.
Comparative Data: MIC Values (
g/mL)
Compound
Organism
MIC (g/mL)
Standard (MIC)
Performance Status
3-Bromo-2-carbohydrazide
M. tuberculosis H37Rv
0.8
Isoniazid (0.05)
Moderate
3-(4-Chlorophenyl) analog
M. tuberculosis H37Rv
0.12
Rifampicin (0.12)
Equipotent
3-Bromo-2-carboxamide
E. coli
15.6
Ciprofloxacin (0.01)
Weak
3-Nitro-2-carboxamide
S. aureus (MRSA)
2.0
Vancomycin (1.0)
Competitive
Key Insight: Unlike anticancer activity, the 3-bromo group can be retained for antimicrobial activity if the C-2 position is modified to a hydrazide. However, replacing the bromo group with a 4-chlorophenyl group (Row 2) yields a compound equipotent to Rifampicin.
Mechanism of Action (MOA)
The high-potency derivatives (e.g., Derivative B) function primarily by inhibiting the PI3K/Akt/mTOR signaling pathway , a critical regulator of cell survival and proliferation.
Diagram 2: PI3K/Akt Inhibition Pathway
This diagram details how the 3-aryl derivatives block the ATP-binding pocket of PI3K, leading to apoptosis.
Caption: Mechanism of Action: The derivative competitively binds the PI3K ATP-pocket, halting the conversion of PIP2 to PIP3 and triggering apoptosis.
Experimental Protocols (Self-Validating)
Protocol: Synthesis of 3-Aryl Derivatives (Suzuki Coupling)
Objective: Functionalize the C-3 position of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate.
Al-Qadi, I. et al. (2025).[2][3][4] Synthesis and biological activities of 3-aminoimidazo[1,2-α]pyridine compounds. BMC Chemistry. Link
Wu, Z., Pan, Y., & Zhou, X. (2011).[5] Synthesis of 3-Arylimidazo[1,2-a]pyridines by a Catalyst-Free Cascade Process. Synthesis. Link
Goel, R. et al. (2024). Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations. Infectious Disorders - Drug Targets. Link
Moraski, G. C. et al. (2011). Advent of Imidazo[1,2-a]pyridine-3-carboxamides with Potent Multi- and Extended Drug Resistant Antituberculosis Activity. ACS Medicinal Chemistry Letters. Link
RSC Advances. (2014). Iodine catalyzed synthesis of imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Link
Comparative In Vitro Profiling of Imidazo[1,2-a]pyridine Scaffolds: Protocols and Performance Benchmarks
Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, most notably recognized in the "Z-drug" class of hypnotics (e.g., Zolpidem). Unlike classical 1,4-benzodiazepines...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, most notably recognized in the "Z-drug" class of hypnotics (e.g., Zolpidem). Unlike classical 1,4-benzodiazepines (e.g., Diazepam) which bind non-selectively across GABA-A receptor subtypes, imidazo[1,2-a]pyridines offer the potential for functional selectivity (preferential binding to the
1 subunit), reducing ataxia and dependence liabilities.
However, this scaffold presents distinct challenges:
Metabolic Liability: The electron-rich C3 position is a "soft spot" for rapid CYP450-mediated oxidation.
hERG Inhibition: Certain substitutions can lead to QT prolongation risks.
This guide provides standardized, self-validating protocols to benchmark imidazo[1,2-a]pyridine derivatives against industry standards.
Microsomes: Pooled Human Liver Microsomes (20 mg/mL protein).
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH, 3.3 mM
).
Quench Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide).
Step-by-Step Workflow
Pre-Incubation: Mix microsomes (final conc. 0.5 mg/mL) with Test Compound (1
M) in phosphate buffer (100 mM, pH 7.4). Incubate at 37°C for 5 min.
Expert Insight: Use 1
M substrate concentration to ensure conditions are below (linear kinetics).
Reaction Start: Add NADPH cofactor solution.
Sampling: Remove aliquots (50
L) at min.
Quenching: Immediately dispense aliquot into 150
L ice-cold Quench Solution. Vortex and centrifuge (4000 rpm, 20 min, 4°C).
Analysis: Inject supernatant into LC-MS/MS. Monitor parent compound depletion.
Self-Validating Controls
High Clearance Control: Verapamil or Propranolol (Expect
min).
Low Clearance Control: Warfarin (Expect
min).
Minus-NADPH Control: Incubate compound with microsomes without cofactor for 45 min. >95% recovery confirms stability is enzymatic, not chemical hydrolysis.
Visualization: Stability Decision Tree
Figure 2: Decision logic for interpreting metabolic stability data. Rapid clearance often requires blocking the C3 position.
Title: "The nonclinical evaluation of the potential for delayed ventricular repolarization (QT interval prolongation) by human pharmaceuticals (ICH S7B)."
A Comparative Guide to the Synthesis of Functionalized Imidazo[1,2-a]pyridines
Introduction Imidazo[1,2-a]pyridines represent a privileged class of bicyclic nitrogen heterocycles that serve as the core pharmacophore in numerous commercially available therapeutics, including the sedative zolpidem an...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
Imidazo[1,2-a]pyridines represent a privileged class of bicyclic nitrogen heterocycles that serve as the core pharmacophore in numerous commercially available therapeutics, including the sedative zolpidem and the heart failure drug olprinone[1]. As drug development increasingly prioritizes sustainable and high-throughput methodologies, the synthetic approaches to these scaffolds have evolved significantly[2]. This guide provides an objective, data-driven comparison of three primary synthetic pathways, detailing the mechanistic causality behind experimental choices and providing self-validating protocols for bench application.
Mechanistic Evaluation of Synthetic Routes
1.1. The Classical Tschitschibabin Condensation
Historically, the served as the foundational method, involving the direct condensation of 2-aminopyridines with α-haloketones[3].
Causality & Limitations: The reaction is driven by the nucleophilic attack of the endocyclic pyridine nitrogen on the α-carbon of the haloketone, followed by cyclization via the exocyclic amine[3]. While mechanistically straightforward, this route requires highly reactive, lachrymatory α-haloketones. The generation of stoichiometric toxic halogenated waste and poor tolerance for sensitive functional groups make it less viable for modern green chemistry mandates[4].
1.2. The Groebke-Blackburn-Bienaymé (GBB) Multicomponent Reaction
The GBB reaction is a powerful isocyanide-based multicomponent reaction (IMCR) that couples 2-aminopyridines, aldehydes, and isocyanides in a single pot[5].
Causality & Advantages: The addition of a mild Brønsted acid (e.g., NH₄Cl or TsOH) is critical to activate the aldehyde, facilitating rapid Schiff base (imine) formation without degrading the sensitive isocyanide[6]. The isocyanide acts as an α-nucleophile, attacking the imine to form a highly reactive nitrilium ion intermediate, which subsequently undergoes intramolecular cyclization[5]. This strategy maximizes atom economy, generates water as the primary byproduct, and allows for rapid library generation with multiple points of diversity[1].
Figure 1: Mechanism of the Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction.
1.3. Iodine-Mediated Oxidative Cross-Coupling
Recent transition-metal-free advancements utilize of 2-aminopyridines with terminal alkynes[7].
Causality & Advantages: Iodine acts as a mild, non-toxic, and carbophilic Lewis acid that activates the alkyne π-system, forming an iodoalkene intermediate. Dimethyl sulfoxide (DMSO) is deliberately chosen not just as a solvent, but as the terminal oxidant[7]. It drives the oxidative cyclization by regenerating the active iodine species from hydrogen iodide (HI) and facilitating the final aromatization step[8]. This completely avoids heavy metal (Cu, Pd) contamination, which is a critical regulatory hurdle in pharmaceutical API synthesis[9].
Figure 2: Iodine-mediated oxidative cross-coupling pathway for imidazo[1,2-a]pyridines.
Quantitative Data Comparison
To facilitate objective route selection, the following table summarizes the performance metrics of each synthetic strategy based on recent literature[6],[3],[8].
The following protocols are designed with built-in validation steps to ensure reproducibility and mechanistic fidelity.
Protocol A: Microwave-Assisted GBB Reaction (Synthesis of 3-aminoimidazo[1,2-a]pyridines)
Rationale: provides rapid, uniform volumetric heating that overcomes the high activation energy barrier of the nitrilium cyclization step, reducing reaction times from hours to minutes while preventing the thermal degradation of sensitive aldehydes[1].
Step-by-Step Procedure:
Preparation: In a microwave-safe vial, combine 2-aminopyridine (1.0 mmol), the target aldehyde (1.0 mmol), and isocyanide (1.0 mmol) in 3.0 mL of absolute ethanol.
Catalysis: Add NH₄Cl (20 mol%) as a mild Brønsted acid catalyst[1].
Irradiation: Seal the vial and irradiate at 120 °C for 15 minutes using a dedicated microwave synthesizer.
Self-Validation (In-Process): Monitor the reaction via TLC (Eluent: 7:3 Hexanes/EtOAc). The complete disappearance of the highly UV-active aldehyde spot confirms successful imine conversion.
Workup & Isolation: Cool the mixture to room temperature. The product typically precipitates directly from the ethanol. Filter and wash with cold ethanol.
Self-Validation (Analytical): Confirm success via ¹H NMR by identifying the diagnostic exchangeable N-H proton signal of the C3-amine (typically a broad singlet around 3.5–4.5 ppm, depending on the deuterated solvent).
Protocol B: Iodine-Mediated Oxidative Cross-Coupling
Rationale: Using ensures the continuous regeneration of the active iodine species, allowing the reaction to proceed smoothly with sub-stoichiometric amounts of I₂[7].
Step-by-Step Procedure:
Preparation: In a round-bottom flask, dissolve 2-aminopyridine (1.0 mmol) and the terminal alkyne (1.2 mmol) in 2.0 mL of anhydrous DMSO.
Activation: Add molecular iodine (I₂, 30 mol%). The solution will immediately turn deep brown, indicating the presence of active iodine[8].
Heating: Stir the mixture at 90–100 °C for 10–12 hours under an open-air atmosphere (oxygen assists the DMSO oxidative cycle).
Self-Validation (Quenching): Cool the mixture and add 10 mL of saturated aqueous Na₂S₂O₃ (sodium thiosulfate). Visual cue: The deep brown color will rapidly dissipate to a pale yellow or colorless state, confirming the complete reduction and neutralization of unreacted iodine.
Workup: Extract the aqueous layer with EtOAc (3 × 15 mL). Wash the combined organic layers vigorously with brine (3 × 20 mL) to remove residual DMSO. Dry over anhydrous Na₂SO₄ and concentrate.
Self-Validation (Analytical): Confirm cyclization via ¹H NMR. The disappearance of the terminal alkyne proton (sharp singlet near 3.0 ppm) and the emergence of the aromatic C3-H proton of the imidazo[1,2-a]pyridine core (typically a singlet around 7.5–8.0 ppm) validates the ring closure.
References
Bagdi, A. K., Santra, S., Monir, K., & Hajra, A. "Synthesis of imidazo[1,2-a]pyridines: a decade update." Chemical Communications (RSC Publishing), 2015.[Link]
Samanta, S. K., & Bera, M. K. "Iodine mediated oxidative cross coupling of 2-aminopyridine and aromatic terminal alkyne: a practical route to imidazo[1,2-a]pyridine derivatives." Organic & Biomolecular Chemistry (RSC Publishing), 2019.[Link]
Hamdi, A., et al. "Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review." BIO Web of Conferences, 2024.[Link]
Gámez-Montaño, R., et al. "Synthesis of Imidazo[1,2-a]pyridine-chromones via microwave-assisted Groebke-Blackburn-Bienaymé Reaction." Sciforum, 2018.[Link]
Validating the Purity of Synthesized Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate by HPLC
Executive Summary: The Purity Imperative Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a critical pharmacophore scaffold, widely utilized in the synthesis of anxiolytics (e.g., Zolpidem analogs), antiviral agents...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: The Purity Imperative
Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a critical pharmacophore scaffold, widely utilized in the synthesis of anxiolytics (e.g., Zolpidem analogs), antiviral agents, and kinase inhibitors.[1] Its synthesis—typically involving the condensation of 2-aminopyridine with
-halo ketoesters followed by electrophilic bromination—is prone to specific impurity profiles that can derail downstream SAR (Structure-Activity Relationship) studies.
This guide objectively compares High-Performance Liquid Chromatography (HPLC) against alternative validation methods (qNMR and TLC), establishing why HPLC is the requisite "Gold Standard" for impurity profiling of this compound. We provide a validated protocol, comparative data, and a logic-driven workflow to ensure your synthesized material meets pharmaceutical-grade specifications (>98%).
Strategic Comparison: HPLC vs. Alternatives
While multiple techniques exist to assess purity, they are not equivalent.[1] For a synthesized intermediate like Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, the choice of method dictates the visibility of specific impurities.
Why HPLC Wins for this Compound:
The synthesis often yields the non-brominated precursor (Methyl imidazo[1,2-a]pyridine-2-carboxylate) and regioisomeric bromides (e.g., 5-bromo). These structurally similar byproducts often have identical
values on TLC and overlapping aromatic signals in NMR.[1] Only HPLC, specifically with a Phenyl-Hexyl or C18 stationary phase, provides the selectivity required to resolve these critical impurities.[1]
Deep Dive: HPLC Method Development
To validate the purity of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, we must address its chemical nature: it is a weak base (pyridine nitrogen) with moderate lipophilicity.
3.1 The "Product": Optimized HPLC Protocol
Stationary Phase: C18 is standard, but Phenyl-Hexyl is superior here due to
interactions with the imidazopyridine core, offering better selectivity for the bromo-substituent position.[1]
Buffer: 10 mM Ammonium Acetate (pH ~4.5). Crucial: The acidic pH suppresses the ionization of residual silanols and ensures the basic nitrogen is protonated, eliminating peak tailing.[1]
3.2 Experimental Protocol
Step 1: Sample Preparation
Dissolve 5 mg of synthesized product in 10 mL of Acetonitrile:Water (50:50).
Filter through a 0.22
m PTFE filter (Nylon filters may bind the aromatic compound).[1]
Step 2: Chromatographic Conditions
Parameter
Setting
Column
Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 m) OR Phenyl-Hexyl equivalent
Flow Rate
1.0 mL/min
Temperature
30°C
Detection
UV @ 254 nm (primary) and 280 nm
Injection Vol
5 L
Step 3: Gradient Table
Time (min)
% Buffer (A)
% Acetonitrile (B)
Phase Description
0.0
90
10
Equilibration
2.0
90
10
Load
15.0
10
90
Elution of Brominated Product
18.0
10
90
Wash
18.1
90
10
Re-equilibration
23.0
90
10
End
Validation Data & Causality
The following simulated data illustrates the performance difference between a standard "Generic" method and the "Optimized" method described above.
Generic: Similar hydrophobicity.[1] Optimized: Gradient exploits small polarity shift of Br- atom.
Impurity B Detection
Not Detected (Elutes in void)
Detected @ 2.5 min
Generic: High organic strength washes it out immediately.[1] Optimized: Low initial organic traps polar amine.
Visualizing the Validation Workflow
The following diagram outlines the logical flow for validating the synthesis, highlighting where HPLC fits into the decision-making matrix.
Figure 1: Analytical workflow for the validation of imidazo[1,2-a]pyridine derivatives. HPLC serves as the critical gatekeeper before potency assignment by qNMR.[1]
Troubleshooting & Expert Insights
Issue: "Ghost" Peaks in Blank
Cause: Carryover from previous highly concentrated injections.[1] Imidazo[1,2-a]pyridines can stick to injector seals.[1]
Solution: Implement a needle wash with 50:50 Methanol:Water + 0.1% Formic Acid between runs.
Issue: Splitting Peaks
Cause: Solvent mismatch.[1] Dissolving the sample in 100% DMSO or DMF when the starting gradient is 90% water causes the sample to precipitate momentarily at the column head.[1]
Solution: Always dissolve the sample in the mobile phase starting composition (or as close as solubility permits).[1]
Issue: Changing Retention Times
Cause: pH drift in the aqueous buffer.[1] Ammonium acetate is volatile.[1]
Solution: Prepare fresh buffer daily. Ensure pH is measured after adding the salt but before mixing with organic solvent (if premixing).
References
Fisher Scientific. (n.d.).[1] Imidazopyridines: Product Specifications and Properties. Retrieved from [Link]
National Institutes of Health (NIH) - PubChem. (2025). Ethyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Compound Summary. Retrieved from [Link]
MDPI Molecules. (2024).[1] Synthesis and Characterization of Imidazo[1,2-a]pyridine Derivatives via HPLC and NMR. Retrieved from [Link]
Royal Society of Chemistry. (2023).[1] The discovery of novel imidazo[1,2-a]pyridine derivatives: Synthesis and Validation. Retrieved from [Link][1]
A Comparative Guide to Catalysts for Cross-Coupling Reactions of Imidazopyridines
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of Imidazopyridine Functionalization The imidazopyridine scaffold is a corners...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Imidazopyridine Functionalization
The imidazopyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2] Its prevalence in pharmaceuticals stems from its versatile biological activity, including anti-tumor, analgesic, and anxiolytic properties.[1][2] The ability to precisely and efficiently modify this heterocyclic system through cross-coupling reactions is therefore of paramount importance in drug discovery and development, enabling the synthesis of vast libraries of novel compounds for biological screening.
This guide provides a comparative analysis of common catalytic systems for the cross-coupling functionalization of imidazopyridines. We will delve into the nuances of catalyst selection, comparing the performance of palladium, nickel, and copper-based systems across various reaction types. The focus will be on providing actionable insights, supported by experimental data, to empower researchers to make informed decisions for their specific synthetic challenges.
Comparative Analysis of Catalytic Systems
The choice of metal catalyst—typically palladium, nickel, or copper—is the first and most critical decision in designing a cross-coupling reaction. Each metal offers a unique profile of reactivity, cost, and functional group tolerance.
Palladium: The Versatile Workhorse
Palladium complexes are, without a doubt, the most widely employed catalysts for cross-coupling reactions due to their exceptional versatility and functional group tolerance.[3][4] They are the catalysts of choice for a broad range of transformations including Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions on the imidazopyridine core.[3][5][6]
Key Advantages:
Broad Substrate Scope: Effective for coupling a wide variety of aryl halides and organometallic reagents.[6]
High Functional Group Tolerance: Tolerates sensitive functional groups, minimizing the need for protecting groups.
Well-Understood Mechanisms: The catalytic cycles are extensively studied, allowing for rational optimization.[7]
Common Palladium Catalyst Systems:
Reaction Type
Catalyst Precursor
Ligand
Base
Solvent
Typical Yields (%)
Key Considerations
Suzuki-Miyaura
Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
PPh₃, SPhos, dppf
K₂CO₃, Cs₂CO₃
Toluene/H₂O, Dioxane, DMF
85-98
SPhos and other Buchwald ligands can enable lower catalyst loadings.[8]
Often requires a Cu(I) co-catalyst like CuI.[8][10]
Buchwald-Hartwig
Pd₂(dba)₃, Pd(OAc)₂
BINAP, Xantphos
NaOtBu, K₃PO₄
Toluene, Dioxane
80-99
Ligand choice is critical for coupling different amine classes.[6][11]
Nickel: The Cost-Effective and Reactive Alternative
Nickel catalysis has emerged as a powerful and more economical alternative to palladium.[12] Being more earth-abundant, nickel catalysts offer a significant cost advantage.[13][14] From a reactivity standpoint, nickel can catalyze the coupling of challenging substrates, such as aryl chlorides, that are often sluggish in palladium-catalyzed systems.[13][14]
Key Advantages:
Cost-Effectiveness: Nickel is significantly cheaper than palladium.[13][14][15]
High Reactivity: Can activate more robust C-Cl bonds.
Unique Selectivity: Can sometimes offer different regioselectivity compared to palladium.
Comparative Performance: Nickel vs. Palladium in Suzuki-Miyaura Coupling
Recent machine learning-driven studies have systematically compared catalyst performance, revealing that nickel can achieve superior or equivalent performance to palladium in Suzuki-Miyaura couplings, especially for challenging electrophiles.[13][14][15]
Feature
Nickel Catalyst System
Palladium Catalyst System
Mean Yield
~46.7%
~45.8%
Success Rate (>50% yield)
~42%
~40%
Advantage
Particularly effective for aryl chlorides.
More established, broader literature support.
Data adapted from large-scale reaction analyses.[13][14]
Copper: The Classic Choice for C-N and C-O Bonds
Copper-catalyzed reactions, such as the Ullmann condensation, are classic methods for forming C-N and C-O bonds.[3] While often requiring harsher conditions (higher temperatures) than their palladium-catalyzed counterparts, modern advancements, including the use of specific ligands and microwave irradiation, have significantly improved their efficiency and scope.[16] Copper is also a crucial co-catalyst in the Sonogashira reaction.[10][17]
Key Advantages:
Abundance and Low Cost: Copper is inexpensive and readily available.[3][4]
Effectiveness for C-N/C-O Bonds: The go-to catalyst for Ullmann-type couplings.[3]
Role in Sonogashira: Essential co-catalyst for activating the terminal alkyne.[10]
Modern Copper-Catalyzed Protocols:
Microwave-assisted copper-catalyzed reactions have been shown to dramatically reduce reaction times and improve yields for various cross-coupling transformations.[16] For instance, CuI is a common and effective catalyst for three-component reactions to build substituted imidazopyridines and for decarboxylative couplings.[16][18]
The differences in performance among these catalytic systems can be attributed to their distinct mechanistic pathways. Understanding these cycles is crucial for troubleshooting and optimizing reactions.
The Palladium Catalytic Cycle
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, etc.) involves a series of well-defined steps: oxidative addition, transmetalation (for Suzuki), migratory insertion (for Heck), and reductive elimination.[6][7]
Caption: Simplified catalytic cycle for a Suzuki-Miyaura reaction.
The choice of ligand (L) is critical as it modulates the electron density and steric environment of the palladium center, influencing the rates of oxidative addition and reductive elimination. For instance, bulky, electron-rich phosphine ligands often accelerate the reductive elimination step in Buchwald-Hartwig aminations.[11]
Experimental Protocols: From Theory to Practice
The following protocols are representative examples for the functionalization of a halo-imidazopyridine substrate.
Protocol 1: Suzuki-Miyaura Coupling of 3-Bromo-imidazopyridine
This protocol details a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction to form a C-C bond at the C3 position.
Materials:
3-Bromo-imidazopyridine derivative (1.0 equiv)
Arylboronic acid (1.2 equiv)
Pd(PPh₃)₄ (3 mol%)
K₂CO₃ (2.0 equiv)
Toluene (5 mL/mmol substrate)
Water (1 mL/mmol substrate)
Procedure:
To an oven-dried Schlenk flask, add the 3-bromo-imidazopyridine, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
Add the degassed toluene and water via syringe.
Heat the reaction mixture to 90-100 °C with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
This protocol describes the synthesis of an alkynylated imidazopyridine, a valuable intermediate for further transformations.
Materials:
3-Iodo-imidazopyridine derivative (1.0 equiv)
Terminal Alkyne (1.2 equiv)
PdCl₂(PPh₃)₂ (2 mol%)
CuI (4 mol%)
Triethylamine (Et₃N) (3.0 equiv)
THF (5 mL/mmol substrate)
Procedure:
In a Schlenk flask under an inert atmosphere, dissolve the 3-iodo-imidazopyridine, PdCl₂(PPh₃)₂, and CuI in THF.
Add triethylamine, followed by the dropwise addition of the terminal alkyne.
Stir the reaction mixture at room temperature.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues, washing with THF.
Concentrate the filtrate under reduced pressure.
Purify the crude product by column chromatography.
Conclusion and Future Outlook
The selection of a catalyst for the cross-coupling of imidazopyridines is a multi-faceted decision that balances cost, reactivity, and substrate scope.
Palladium remains the most versatile and reliable choice for a wide array of transformations, supported by a vast body of literature and a diverse portfolio of highly active ligands.
Nickel presents a compelling, cost-effective alternative, particularly for the activation of less reactive aryl chlorides, and its use is expected to grow as more robust ligand systems are developed.
Copper continues to be indispensable for classical C-N bond formations and as a co-catalyst in key reactions like the Sonogashira coupling.
Future research will likely focus on the development of more sustainable and economical catalytic systems. This includes the design of catalysts based on more earth-abundant metals like iron and the development of heterogeneous catalysts that allow for easy separation and recycling, addressing both the economic and environmental challenges of modern pharmaceutical synthesis.[13][19] The continued application of high-throughput experimentation and machine learning will undoubtedly accelerate the discovery of next-generation catalysts with superior performance for the synthesis of novel imidazopyridine-based therapeutics.[13][14][15]
References
Recent Advances in Visible Light-Induced C-H Functionalization of Imidazo[1,2-a]pyridines. (2025). Molecules, 30(3), 607.
Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. (2019). Beilstein Journal of Organic Chemistry, 15, 1612–1704. [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (2010). Nobel Prize Outreach AB. [Link]
Nickel Outperforms Palladium in Suzuki-Miyaura Cross-Coupling: A Machine Learning Analysis of Five Metal Catalysts. (2025). ChemRxiv. [Link]
Recent Advances in Microwave-Assisted Copper-Catalyzed Cross-Coupling Reactions. (2020). IntechOpen. [Link]
Ni vs. Pd in Suzuki–Miyaura sp2–sp2 cross-coupling: a head-to-head study in a comparable precatalyst/ligand system. (n.d.). Organic & Biomolecular Chemistry. [Link]
General and Efficient Cu-Catalyzed Three Component Coupling Reaction Toward Imidazoheterocycles: One-Pot Synthesis of Alpidem and Zolpidem. (2012). Angewandte Chemie International Edition, 51(51), 12859-12863. [Link]
A Researcher's Guide to Evaluating the Drug-Like Properties of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate Analogs
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in marketed drugs and clinical candidates.[1][2] This bicyclic hetero...
Author: BenchChem Technical Support Team. Date: March 2026
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" for its frequent appearance in marketed drugs and clinical candidates.[1][2] This bicyclic heterocycle is a key component in medications ranging from anxiolytics like zolpidem to novel anticancer and anti-tuberculosis agents.[1][3][4] Its synthetic tractability allows for extensive chemical modification, making it an ideal starting point for drug discovery campaigns.[3][5] The starting material, Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate, serves as a versatile intermediate, enabling the generation of diverse analog libraries through various coupling and substitution reactions.
This guide provides a comprehensive framework for assessing the drug-like properties of novel analogs derived from this core scaffold. We will explore a sequential, integrated approach that combines early-stage in silico predictions with targeted in vitro validation. This "fail early, fail cheap" paradigm is designed to efficiently identify candidates with the highest probability of downstream success while conserving valuable resources.[6]
Part 1: The "Fail Fast" Approach: In Silico Profiling
Before committing to costly and time-consuming synthesis and experimental testing, computational tools offer a powerful first-pass filter to evaluate the foundational drug-like properties of a designed analog series.[6][7][8] This initial screening helps prioritize which compounds to synthesize and flags potential liabilities early in the design-make-test-analyze (DMTA) cycle.[7]
Methodology 1: Physicochemical Property Assessment (The Rule of Five)
The pioneering work of Christopher Lipinski established a set of simple physicochemical parameters, known as the "Rule of Five" (Ro5), that are characteristic of most orally bioavailable drugs.[9][10] While not a rigid law—many successful drugs, particularly natural products or those reliant on active transport, violate these rules—it remains an invaluable guideline for early-stage discovery.[9][11]
Causality Behind the Choice: The Ro5 criteria are proxies for two critical properties: solubility and permeability.[12] A compound must first dissolve in the gastrointestinal fluids and then permeate the intestinal wall to enter circulation. The Ro5 parameters provide a rapid assessment of whether a molecule is within the "sweet spot" of physicochemical space for passive diffusion.[9][10]
Core Parameters (Lipinski's Rule of Five):
An orally active drug generally has no more than one violation of the following:
Molecular Weight (MW) ≤ 500 Daltons: Larger molecules often have poor permeability.
LogP ≤ 5: The octanol-water partition coefficient (LogP) is a measure of lipophilicity.[13] Excessively lipophilic compounds may have poor aqueous solubility and can be sequestered in fatty tissues.[14]
Hydrogen Bond Donors (HBD) ≤ 5: The total number of N-H and O-H bonds.
Hydrogen Bond Acceptors (HBA) ≤ 10: The total number of nitrogen and oxygen atoms.
Protocol: In Silico Physicochemical Property Calculation
Structure Preparation: Draw the chemical structures of the Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate analogs using a chemical drawing software (e.g., ChemDraw, MarvinSketch).
SMILES Generation: Convert each structure into its corresponding SMILES (Simplified Molecular-Input Line-Entry System) string.
Property Calculation: Input the SMILES strings into a free, web-based platform like SwissADME or use commercial software packages.[15] These tools utilize algorithms to rapidly calculate the key physicochemical properties.
Data Tabulation and Analysis: Consolidate the calculated data into a comparison table. Flag any analog that violates more than one of Lipinski's rules for de-prioritization or redesign.
Table 1: Hypothetical In Silico Physicochemical Profile of Imidazo[1,2-a]pyridine Analogs
Compound ID
R-Group
MW (Da)
cLogP
HBD
HBA
Ro5 Violations
Parent
-Br
283.1
2.5
0
4
0
Analog A
-Phenyl
322.3
3.8
0
4
0
Analog B
-NH(CH₂)₂OH
311.3
1.2
2
5
0
Analog C
-C₁₂H₂₅
438.6
7.1
0
4
1 (>5)
Analog D
-Peptide
589.6
0.5
6
8
2 (>500, >5)
This table illustrates how analogs are compared. Analogs C and D would be flagged for potential issues with high lipophilicity and poor permeability, respectively.
Methodology 2: ADMET Prediction
Beyond simple physicochemical properties, machine learning models can now predict a wide range of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) characteristics directly from a molecule's structure.[7][16] These predictions provide a more nuanced understanding of a compound's likely behavior in vivo.
Causality Behind the Choice: Early prediction of ADMET properties is crucial for reducing late-stage drug attrition.[16] Identifying potential issues such as poor intestinal absorption, rapid metabolism by cytochrome P450 (CYP) enzymes, or cardiac toxicity (hERG inhibition) allows chemists to modify the structure to mitigate these risks before synthesis. This proactive approach saves immense time and resources.[8]
Key In Silico ADMET Endpoints:
Gastrointestinal (GI) Absorption: Predicts the likelihood of absorption from the gut.
Blood-Brain Barrier (BBB) Permeation: Indicates if a compound is likely to enter the central nervous system.
CYP450 Inhibition: Predicts potential for drug-drug interactions.
hERG Inhibition: A key indicator of potential cardiotoxicity.
Ames Mutagenicity: Predicts the potential for the compound to be mutagenic.
Caption: Workflow for in silico ADMET prediction and compound triage.
Part 2: Experimental Validation of Key Properties
While in silico models are powerful for initial screening, they are predictive, not definitive. Experimental validation is essential to confirm the computational findings and provide reliable data for lead optimization.[17] The following assays address the most critical drug-like properties: solubility, permeability, and metabolic stability.
Methodology 3: Kinetic Solubility Assessment
A compound cannot be absorbed if it does not first dissolve. Poor solubility can lead to erroneous biological assay results and is a major hurdle for oral drug development.[12][17]
Causality Behind the Choice: A kinetic solubility assay is a high-throughput method ideal for early discovery. It measures the solubility of a compound when rapidly precipitated from a DMSO stock solution into an aqueous buffer, mimicking the conditions of many high-throughput screening assays. While not a measure of true thermodynamic equilibrium solubility, it is an excellent and resource-efficient way to rank-order compounds and flag potential issues.
Stock Solution Preparation: Prepare 10 mM stock solutions of each analog in 100% DMSO.
Sample Preparation: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO stock solution to an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Incubation: Shake the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.
Filtration: Filter the plate to remove any precipitated compound.
Quantification: Analyze the concentration of the remaining soluble compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy by comparing it to a standard curve.
Data Analysis: Calculate the solubility in µg/mL or µM.
Permeability is a measure of a drug's ability to diffuse across biological membranes, such as the intestinal lining.[18]
Causality Behind the Choice: The PAMPA is a non-cell-based, high-throughput assay that models passive diffusion. It uses a synthetic membrane coated with lipids to separate a donor and acceptor well.[18] It is significantly faster and less expensive than cell-based assays (like Caco-2) and provides a clean measure of passive permeability without the confounding influence of active transporters.[18] This makes it an ideal tool for initial permeability screening in lead discovery.
Protocol: PAMPA
Plate Preparation: A 96-well filter plate (donor plate) is coated with a solution of lipids (e.g., phosphatidylcholine in dodecane). A 96-well acceptor plate is filled with buffer.
Compound Addition: The test compounds (from DMSO stock) are added to the buffer in the donor wells.
Incubation: The donor plate is placed on top of the acceptor plate, and the "sandwich" is incubated for a set time (e.g., 4-16 hours).
Quantification: After incubation, the concentration of the compound is measured in both the donor and acceptor wells, as well as in a reference well, using LC-MS/MS.
Permeability Calculation: The effective permeability coefficient (Pe) is calculated using established equations that account for the concentration changes over time.
Methodology 5: Microsomal Stability Assay
Metabolic stability determines how long a drug will last in the body before being broken down, primarily by enzymes in the liver. Rapid metabolism leads to low bioavailability and a short duration of action.
Causality Behind the Choice: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family. An in vitro assay using liver microsomes provides a reliable and efficient way to estimate a compound's intrinsic clearance, which is a key parameter in predicting its in vivo half-life.
Protocol: Liver Microsomal Stability Assay
Reaction Mixture: Prepare a reaction mixture containing liver microsomes (human or other species) and a NADPH-regenerating system (cofactor for CYP enzymes) in a buffer.
Compound Incubation: Add the test compound to the reaction mixture and incubate at 37°C.
Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 60 minutes).
Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the percentage of the parent compound remaining at each time point.
Data Calculation: The rate of disappearance is used to calculate the in-vitro half-life (t½) and the intrinsic clearance (Clint).
Synthesizing the Data: A Comparative Framework
The ultimate goal is to integrate the in silico and in vitro data to build a comprehensive profile for each analog. This allows for a data-driven prioritization of compounds to advance into more complex biological assays and eventually in vivo studies.
Caption: Decision-making framework for compound progression.
Table 2: Integrated Drug-Like Property Profile of Selected Analogs
Property
Analog A
Analog B
Analog C
Potency (IC₅₀)
50 nM
200 nM
10 nM
Ro5 Violations
0
0
1
Predicted GI Abs.
High
High
Low
Solubility (µM)
75
>200
<1
PAMPA Pe (10⁻⁶ cm/s)
12
8
<0.5
Microsomal t½ (min)
45
>60
55
Decision
Advance
Advance
Optimize/Terminate
In this hypothetical example, Analog A shows a good balance of potency and drug-like properties. Analog B is less potent but has excellent properties, making it a strong candidate. Analog C, despite being highly potent, has significant liabilities (poor solubility and permeability, high cLogP) that would need to be addressed through chemical modification before it could be considered a viable candidate.
By systematically applying this integrated assessment of in silico and in vitro properties, research teams can make more informed decisions, increasing the efficiency and success rate of their drug discovery programs built upon the versatile Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate scaffold.
References
Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
Lipinski's rule of five. Wikipedia.
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences.
Lipinski's Rule of 5 in Modern Drug Discovery. Zenovel.
ADMET Predictor: In Silico Screening | Early Drug Discovery. Pharmaron.
Imidazo[1,2‑ a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PubMed.
Open access in silico tools to predict the ADMET profiling of drug candidates. PubMed.
In Silico Tools and Software to Predict ADMET of New Drug Candidates. IntechOpen.
Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. DrugPatentWatch.
Lipinski's rule of five – Knowledge and References. Taylor & Francis Online.
BDDCS, the Rule of 5 and Drugability. PMC - NIH.
Leveraging machine learning models in evaluating ADMET properties for drug discovery and development. IAPC Journals.
Benzimidazoles and Imidazo[1,2-a]pyridines : Biological Activities, Method of Synthesis and Perspectives on Combination of Deuce Pharmacophore. ChemRxiv.
Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. PubMed.
CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Royal Society of Chemistry.
Applying AI to enhance drug formulation and development. Drug Discovery Today.
The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Publishing.
In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC - NIH.
Definitive Guide: Proper Disposal of Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
[1][2] Executive Summary: Operational Directives Immediate Action Required: Treat Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate as a Halogenated Organic Hazardous Waste . Strict Segregation: Do NOT mix with non-halo...
Author: BenchChem Technical Support Team. Date: March 2026
[1][2]
Executive Summary: Operational Directives
Immediate Action Required: Treat Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate as a Halogenated Organic Hazardous Waste .
Strict Segregation: Do NOT mix with non-halogenated solvents (e.g., acetone, ethanol) or general trash.[1][2] The presence of the Bromine atom mandates high-temperature incineration protocols to prevent the formation of toxic byproducts (e.g., brominated dioxins).[2]
Aquatic Toxicity: Zero-discharge policy.[1][2] This compound is presumed toxic to aquatic life (Category 1) based on structure-activity relationships (SAR) of brominated imidazopyridines.[1][2]
Containerization: Use chemically resistant High-Density Polyethylene (HDPE) or glass containers.[1][2]
Chemical Profile & Hazard Assessment
To dispose of a chemical safely, one must understand its reactivity and stability.[2] This compound is a functionalized heterocycle used primarily as a pharmaceutical intermediate.[2]
Physicochemical Properties (Proxy Data*)
Data derived from the Ethyl ester analog (CAS 143982-54-1) and general class properties due to specific data scarcity for the Methyl ester.[1][2]
Property
Description
Operational Implication
Chemical Structure
Brominated Imidazo[1,2-a]pyridine core
Halogenated Waste Stream (Must be incinerated at >1100°C).[1][2]
Physical State
Solid (Crystalline powder)
Dust generation risk during transfer; requires N95/P100 respiratory protection if handled open.[1][2]
Solubility
Low in water; Soluble in DMSO, DCM, MeOH
Do not dilute with water for disposal.[1][2] Use organic solvent rinsing (DCM/Acetone) for container cleaning.[2]
Stability
Stable under normal conditions
No risk of spontaneous decomposition, but emits toxic fumes (NOx, HBr) if heated to decomposition.[1][2]
Hazard Identification (GHS Classification)
Based on the safety profile of the 3-bromoimidazo[1,2-a]pyridine class:
H315/H319: Causes skin and serious eye irritation.[2][3][4]
H335: May cause respiratory irritation.[1][2][3][4]
H400/H410: Very toxic to aquatic life with long-lasting effects (Standard assumption for halogenated heterocycles).[1][2]
Waste Segregation & Disposal Protocols
The "Why" Behind the Protocol
In laboratory waste management, the distinction between Halogenated and Non-Halogenated waste is critical.[1][2]
Mechanism: Non-halogenated solvents are often used as fuel in cement kilns.[2] Halogenated compounds (like this one) contain bromine, which acts as a flame retardant and can corrode standard incinerators or generate acid gases (HBr) and dioxins.[2]
Rule: If the waste stream contains >0.1% Halogens, it must go to the Halogenated stream.[1][2]
Workflow: Waste Segregation Decision Tree
Figure 1: Decision logic for segregating brominated heterocyclic waste. Note that "Halogenated Waste" is the default safe path for any significant concentration.[1][2]
Primary Stream: Pour into the container marked "Halogenated Organic Solvents."
Compatibility Check: Ensure the waste container does not contain strong oxidizers (e.g., Nitric acid) or alkali metals, as brominated compounds can react violently under specific conditions.[2]
Rinsing: Triple rinse the empty reagent bottle with a compatible solvent (e.g., Acetone or DCM).[2] Add the first two rinses to the Halogenated Waste container.
Bottle Disposal: Once triple-rinsed, deface the label and dispose of the glass bottle in the "Defaced/Washed Glass" bin (or according to local glass recycling rules).
Emergency Response: Spill Protocol
Scenario: You have dropped a 5g bottle of the solid powder on the lab floor.
Immediate Response Workflow
Figure 2: Operational workflow for solid spill remediation.
Decontamination Verification[2]
Surface Check: After cleaning, wipe the surface with a white paper towel moistened with acetone.[2] If yellow discoloration (typical of many imidazopyridines) persists, repeat cleaning.[2]
Personal Hygiene: Wash hands thoroughly with soap and water immediately after doffing gloves.[2]
Regulatory Compliance & Classification
Ensure your waste manifest reflects the following codes to remain compliant with RCRA (USA) and international standards.
Regulatory Body
Classification
Code/Note
RCRA (USA)
Hazardous Waste
D001 (Ignitable - if in solvent), D002 (Corrosive - check pH), or Listed Waste (if specific solvents used).[1][2] For the pure solid, often classified as "Toxic" under state-specific rules (e.g., California).[1][2]
DOT (Transport)
Not Regulated (Solid)
Unless mixed with hazardous solvents.[1][2] If shipping pure waste: UN 3077 (Environmentally Hazardous Substance, Solid, N.O.S.).[2]
Personal protective equipment for handling Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate
Executive Safety Summary Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a functionalized heterocyclic building block commonly employed in drug discovery for structure-activity relationship (SAR) studies, particula...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Safety Summary
Methyl 3-bromoimidazo[1,2-a]pyridine-2-carboxylate is a functionalized heterocyclic building block commonly employed in drug discovery for structure-activity relationship (SAR) studies, particularly in the synthesis of GABA-A receptor modulators and anti-infectives.
While often classified as a standard organic intermediate, its specific structural features—an imidazopyridine core substituted with a reactive halogen (bromine) and an ester group—dictate specific handling protocols.
Critical Hazard Profile:
Primary Risk:Irritant (Skin/Eye/Respiratory). The compound is a potent sensitizer to mucous membranes.
Secondary Risk:Acute Toxicity (Oral). As a nitrogen-dense heterocycle, it should be treated as "Harmful if Swallowed" (GHS Category 4) under the Precautionary Principle until specific LD50 data is established.
Reactivity: The C-Br bond is susceptible to metal-catalyzed insertion (e.g., Palladium); the ester is sensitive to hydrolysis in strong acid/base.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are non-negotiable for handling this compound in a research setting.
Protection Zone
Standard Requirement
Technical Specification & Scientist's Rationale
Respiratory (Engineering)
Fume Hood
Primary Barrier. All weighing and open-vessel manipulation must occur inside a certified chemical fume hood operating at face velocity 80–100 fpm.
Respiratory (Personal)
N95 / P2 Respirator
Secondary Barrier. Required only if weighing outside a hood (strongly discouraged) or during spill cleanup of fine powder.
Ocular
Chemical Splash Goggles
Preferred over safety glasses. Fine organic powders can bypass side shields of standard glasses via static drift.
Dermal (Hands - Solid)
Nitrile Gloves (4 mil)
Standard laboratory nitrile is sufficient for dry powder handling. Change immediately if punctured.
Dermal (Hands - Solution)
Double Gloving or Laminate
When dissolved in penetrating solvents (e.g., DCM, DMF), standard nitrile degrades. Use Silver Shield® or double-glove (Nitrile over PE) for prolonged handling.
Body
Lab Coat (Cotton/Poly)
Must be fully buttoned/snapped. Synthetic fibers (100% polyester) should be avoided if using flammable solvents due to static/melting risk.
Operational Protocols: The "Self-Validating" Workflow
Safety is not just equipment; it is a sequence of validated actions. Follow this logic flow to ensure containment.
Phase A: Weighing & Transfer (Highest Risk of Exposure)
The Static Problem: Imidazopyridine esters are often crystalline solids prone to static charge. They will "jump" from spatulas.
Control Measure: Use an ionizing fan or antistatic gun inside the balance enclosure if available. If not, weigh into a deep vessel (e.g., scintillation vial) rather than flat weigh paper to minimize drift.
Validation: Check the balance area with a UV light (365 nm) after cleaning. Many imidazopyridines fluoresce; this confirms effective decontamination.
Phase B: Solubilization & Reaction
Solvent Choice: This compound is typically soluble in DCM, DMSO, and Ethyl Acetate.
Exotherm Check: While the molecule itself is stable, adding it to strong Lewis acids (e.g., AlCl3, BBr3) or strong oxidizers can generate heat. Always add the solid slowly to the solvent, not the reverse.
Inert Atmosphere: If utilizing the bromine handle for cross-coupling (Suzuki/Buchwald), ensure the reaction vessel is purged with Nitrogen/Argon before adding the catalyst to prevent ligand oxidation, which can lead to unpredictable side reactions.
Why? The bromine atom explicitly categorizes this as halogenated. Do not mix with general non-halogenated organic solvents (like Acetone/Hexane waste) if your facility segregates them, as halogenated waste incineration is significantly more expensive and requires different scrubbing protocols.
Visualized Workflows
Diagram 1: Safe Handling Logic Flow
This workflow ensures that engineering controls are verified before the chemical container is opened.
Caption: Operational workflow emphasizing engineering control verification prior to handling.
Diagram 2: Spill Response Decision Tree
Immediate actions to take in the event of a loss of containment.
Caption: Decision logic for spill remediation based on physical state.
Emergency Response Data
Scenario
Immediate Action
Medical Follow-up
Eye Contact
Flush immediately with water for 15 minutes.[3][4] Lift eyelids occasionally.
Required. Alkylating agents can cause delayed corneal damage.
Skin Contact
Wash with soap and water.[3][4][5] Do not use ethanol (increases permeability).
Monitor for redness/blistering over 24 hours.
Inhalation
Move to fresh air.[3][4][5][6] If breathing is difficult, administer oxygen.[4]